Lipiferolide
Description
Propriétés
Formule moléculaire |
C17H22O5 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1 |
Clé InChI |
ODYJJNFWFYUXSS-CTSUEIOESA-N |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES isomérique |
C/C/1=C\CC[C@@]2(C(O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES canonique |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
Synonymes |
lipiferolide |
Origine du produit |
United States |
Foundational & Exploratory
Lipiferolide from Liriodendron tulipifera: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lipiferolide, a sesquiterpene lactone isolated from the leaves of the Tulip Tree, Liriodendron tulipifera. This document details its physicochemical properties, established biological activities, and the experimental protocols utilized for its isolation and evaluation.
Introduction to this compound and its Natural Source
Liriodendron tulipifera, commonly known as the tulip tree or yellow poplar, is a large deciduous tree native to Eastern North America.[1][2] A member of the Magnoliaceae family, this plant is a known source of various phytochemicals, including sesquiterpene lactones, a class of terpenoids recognized for their diverse and potent biological activities.[3][4] Among the compounds isolated from its leaves is this compound, a germacranolide-type sesquiterpene lactone.[5] This guide focuses on the scientific data available for this compound, presenting it in a structured format for research and development purposes.
Physicochemical Properties of this compound
This compound is a gamma-lactone with a defined chemical structure and molecular formula. Key identifying properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | |
| Molar Mass | 306.4 g/mol | |
| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | |
| Class | Sesquiterpene Lactone |
Isolation and Purification from Liriodendron tulipifera
This compound is naturally present in the leaves of L. tulipifera. The following protocol outlines a general method for its extraction and isolation based on published literature.
Experimental Protocol: Extraction and Isolation
-
Plant Material Collection and Preparation : Air-dried leaves of Liriodendron tulipifera (e.g., 3.0 kg) are collected and prepared for extraction.
-
Initial Extraction : The dried leaf material is extracted with methanol (e.g., 50 L, repeated 5 times) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning (for alkaloids, if necessary) : In protocols targeting multiple compound classes, the crude extract may be acidified (e.g., with 3% HCl), extracted with chloroform to remove non-alkaloidal compounds, then basified (e.g., with 5N NH₄OH) and re-extracted with chloroform to isolate alkaloid fractions. The sesquiterpene lactones like this compound would typically be found in the initial crude or partitioned extracts.
-
Column Chromatography : The crude extract is subjected to silica gel column chromatography.
-
Fractionation : Elution is performed using a solvent gradient system, such as dichloromethane/methanol or n-hexane/acetone, to separate the extract into multiple fractions.
-
Purification : Fractions showing the presence of the target compound (as determined by techniques like TLC) are further purified using methods like preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is isolated.
-
Structure Elucidation : The final structure of the isolated compound is confirmed by comparing its spectral data (e.g., ESI-MS and ¹H NMR) with previously published values.
Visualization: Isolation Workflow
Biological Activities of this compound
This compound has demonstrated several distinct biological activities, highlighting its potential as a lead compound for drug development. The primary activities reported in the literature include antiplasmodial, cytotoxic, and allelopathic effects.
Quantitative Bioactivity Data
| Activity Type | Target/Assay | Result (IC₅₀) | Reference |
| Antiplasmodial | Plasmodium falciparum (D10 strain) | 1.8 µg/mL | |
| Cytotoxicity | KB cells (human oral cancer cell line) | Activity reported, but IC₅₀ not specified in snippets. | |
| Allelopathic | Growth inhibition of Lolium multiflorum and Lepidium sativum | Concentration-dependent inhibition reported. |
Antiplasmodial Activity
Research has identified this compound as a potent antiplasmodial agent. Its activity against the D10 strain of Plasmodium falciparum, the parasite responsible for malaria, suggests it could be a valuable scaffold for developing new antimalarial drugs, especially given the continuous emergence of drug-resistant parasite strains.
Cytotoxic and Allelopathic Potential
This compound has also been shown to possess cytotoxic activity against KB cancer cells. Furthermore, its ability to inhibit the growth of certain weed species in a concentration-dependent manner indicates allelopathic properties, suggesting potential applications in agriculture for weed control.
Bioassay Experimental Protocols
The evaluation of this compound's biological activity requires specific in vitro assays. The following section describes a general protocol for assessing antiplasmodial activity.
Experimental Protocol: In Vitro Antiplasmodial Assay
-
Parasite Culture : A chloroquine-sensitive strain of Plasmodium falciparum (e.g., D10) is maintained in a continuous culture of human erythrocytes in a complete medium.
-
Assay Preparation : The compound to be tested (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.
-
Incubation : The parasite culture is incubated with the various concentrations of the test compound in 96-well plates for a specified period (e.g., 72 hours) under standard culture conditions.
-
Quantification of Parasite Growth : Parasite growth inhibition is typically measured using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). After incubation, a lysis buffer containing the dye is added to the wells.
-
Data Analysis : Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable parasites. The readings are used to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50% compared to a drug-free control.
Visualization: Antiplasmodial Assay Workflow
References
- 1. Liriodendron tulipifera - Wikipedia [en.wikipedia.org]
- 2. Liriodendron tulipifera (Canary Whitehood, Canoewood, North American Whitewood, Tulip Poplar, Tulip Tree, Western Poplar, Whitewood, Yellow Poplar, Yellow-Poplar) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H22O5 | CID 5281478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lipiferolide: A Comprehensive Overview of its Discovery, Origin, and Biological Activities
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipiferolide, a sesquiterpenoid lactone first isolated from the leaves of the tulip tree (Liriodendron tulipifera), has demonstrated a range of biological activities, including cytotoxic, antiplasmodian, and enzyme-inhibitory properties. This document provides a comprehensive overview of the discovery and origin of this compound, detailing the initial isolation and structure elucidation. It further summarizes its known biological activities with a focus on quantitative data and discusses the current, albeit limited, understanding of its mechanism of action and impact on cellular signaling pathways. This technical guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Origin
This compound was first discovered and characterized by the research group of R.W. Doskotch in the mid-1970s. Their work on antitumor agents from Liriodendron tulipifera L. (Magnoliaceae) led to the isolation and structure elucidation of this novel germacranolide-type sesquiterpene lactone. The primary source of this compound is the leaves of the tulip tree, a species native to eastern North America.
The initial discovery was part of a broader investigation into the cytotoxic constituents of Liriodendron tulipifera. Bioassay-guided fractionation of the plant extract was instrumental in isolating this compound. The structure of this compound was elucidated through a combination of spectroscopic techniques, which were state-of-the-art for the time, including nuclear magnetic resonance (NMR) and mass spectrometry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | PubChem |
| Molecular Weight | 306.35 g/mol | PubChem |
| Type of Compound | Sesquiterpenoid Lactone (Germacranolide) | Doskotch et al. (1977) |
Experimental Protocols
General Isolation Workflow of Sesquiterpenoid Lactones from Liriodendron tulipifera
Caption: Generalized experimental workflow for the isolation of this compound.
Biological Activities
This compound has been shown to possess a variety of biological activities, with the most prominent being its cytotoxic and antiplasmodial effects.
Cytotoxic Activity
Initial studies by Doskotch and his colleagues highlighted the cytotoxic potential of this compound. More recent studies have quantified this activity against various cell lines.
| Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Chinese Hamster Ovary (CHO) | Cytotoxicity | 0.8 | Graziose et al. (2011) |
Antiplasmodial Activity
This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.
| P. falciparum Strain | Activity | IC₅₀ (µg/mL) | Reference |
| D10 (CQ-sensitive) | Antiplasmodial | 1.8 | Graziose et al. (2011) |
| Dd2 (CQ-resistant) | Antiplasmodial | 6.2 | Graziose et al. (2011) |
Enzyme Inhibitory Activity
This compound has been identified as an inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein.
| Enzyme | Activity | IC₅₀ (µM) | Reference |
| Farnesyl Protein Transferase (FPTase) | Inhibition | 271 | Park et al. (2007) |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. The inhibition of farnesyl protein transferase is one identified mechanism; however, the relatively high IC₅₀ value suggests that this may not be the primary mode of action for its more potent cytotoxic and antiplasmodial effects.
The α,β-unsaturated γ-lactone moiety present in this compound is a common feature in many biologically active sesquiterpenoid lactones. This functional group can act as a Michael acceptor, reacting with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inactivation and disruption of cellular processes, which is a plausible mechanism for its observed cytotoxicity.
To date, specific signaling pathways that are directly modulated by this compound have not been extensively studied. The inhibition of FPTase would theoretically impact the Ras signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Putative Farnesyl Protein Transferase Inhibition Pathway
Caption: Putative mechanism of Ras signaling inhibition by this compound.
Further research is required to identify the specific molecular targets of this compound and to map the signaling cascades that are affected by its activity. This knowledge will be crucial for understanding its therapeutic potential and for any future drug development efforts.
Conclusion
This compound, a sesquiterpenoid lactone from Liriodendron tulipifera, represents a promising natural product with demonstrated cytotoxic and antiplasmodial activities. While its initial discovery and structure elucidation date back to the 1970s, a comprehensive understanding of its mechanism of action remains an area for future investigation. The inhibition of farnesyl protein transferase provides one clue, but further studies are needed to uncover the full spectrum of its molecular interactions and its effects on cellular signaling pathways. This technical overview consolidates the current knowledge on this compound and aims to provide a solid foundation for future research into this intriguing natural compound.
The Biosynthetic Pathway of Lipiferolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipiferolide, a sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera), has garnered interest for its antiplasmodial and antitumor activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides a comprehensive exploration of the plausible biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and intermediates. It includes generalized experimental protocols for the characterization of the involved enzyme families, a summary of relevant quantitative data to serve as a comparative baseline, and detailed diagrams to visualize the core concepts and workflows.
Introduction to this compound and Sesquiterpene Lactones
This compound is a natural product classified as a sesquiterpene lactone. These compounds are a diverse group of C15 terpenoids characterized by a lactone ring. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. The biosynthesis of sesquiterpene lactones originates from the universal precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and oxidative modifications to yield the final complex structures. While the specific enzymes responsible for this compound biosynthesis in Liriodendron tulipifera have not been fully elucidated, a plausible pathway can be proposed based on extensive studies of similar compounds in other plant species.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the central isoprenoid pathway precursor, farnesyl pyrophosphate (FPP).
Stage 1: Cyclization of Farnesyl Pyrophosphate
The initial and committing step in the biosynthesis of most sesquiterpene lactones is the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), into a cyclic sesquiterpene olefin. In the case of germacranolide-type sesquiterpene lactones, to which this compound likely belongs based on its core structure, this reaction is catalyzed by a (+)-germacrene A synthase (GAS) . This enzyme facilitates the formation of a germacrene A intermediate.[1][2]
Stage 2: Oxidative Modifications by Cytochrome P450 Monooxygenases
Following the formation of the germacrene A scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene backbone, which are prerequisites for lactonization and further functionalization.
-
Hydroxylation: Specific CYPs catalyze the hydroxylation of the germacrene A ring. For the formation of a germacranolide lactone ring, hydroxylation at the C6 or C8 position is a common step.[3]
-
Further Oxidation and Lactonization: Subsequent oxidation of the hydroxylated intermediate, often at a methyl group, leads to a carboxylic acid. The formation of the characteristic γ-lactone ring of this compound likely occurs through the enzymatic activity of a specific CYP, which catalyzes the final lactonization step.[3][4]
Stage 3: Tailoring Steps
The final steps in the biosynthesis of this compound would involve tailoring enzymes that add or modify functional groups to the core sesquiterpene lactone structure. In the case of this compound, this includes the addition of an acetate group, a reaction likely catalyzed by an acetyltransferase .
Below is a DOT script for the proposed biosynthetic pathway.
Quantitative Data
Specific enzyme kinetic data for the this compound biosynthetic pathway are not yet available. However, the following table summarizes typical kinetic parameters for the key enzyme families involved, derived from studies on other plant sesquiterpene synthases. This information provides a valuable benchmark for future characterization studies of the enzymes from Liriodendron tulipifera.
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Sesquiterpene Synthase | (+)-Germacrene A synthase (Chicory) | FPP | 6.6 | N/A | N/A | |
| Kunzeaol synthase (TgTPS2) | FPP | 0.55 | 0.29 | 5.3 x 10⁵ | ||
| Cytochrome P450 | General Plant CYPs | Various Terpenoids | 1 - 100 | 0.1 - 50 | 10³ - 10⁶ | General Literature |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the responsible enzymes. The following are generalized protocols for the key experimental steps.
Identification of Candidate Genes
Candidate genes for terpene synthases (TPS) and cytochrome P450s (CYPs) can be identified from the transcriptome of Liriodendron tulipifera using bioinformatics approaches.
Protocol:
-
RNA Extraction and Sequencing: Extract total RNA from various tissues of Liriodendron tulipifera (e.g., leaves, stems, roots) where this compound is expected to be produced. Prepare cDNA libraries and perform high-throughput RNA sequencing.
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI nr, UniProt) to assign putative functions.
-
Homology-Based Gene Mining: Use known sesquiterpene synthase and plant CYP protein sequences as queries to search the assembled transcriptome using BLAST or HMMER to identify homologous candidate genes.
-
Phylogenetic Analysis: Construct phylogenetic trees with the candidate sequences and known functionally characterized TPS and CYP enzymes to infer their potential roles in sesquiterpene metabolism.
Functional Characterization of a Candidate Sesquiterpene Synthase
Protocol:
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequence of a candidate TPS gene and clone it into an E. coli expression vector (e.g., pET vector). Transform the construct into a suitable E. coli expression strain.
-
Protein Expression and Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM DTT).
-
Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.
-
Extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).
-
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene formed.
Functional Characterization of a Candidate Cytochrome P450
Protocol:
-
Heterologous Expression in Yeast: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene (from L. tulipifera or a model plant like Arabidopsis thaliana) in a yeast strain (e.g., Saccharomyces cerevisiae) that is engineered to produce the sesquiterpene substrate (e.g., germacrene A).
-
In Vivo Assay:
-
Culture the engineered yeast strain under conditions that induce gene expression.
-
Feed the culture with the sesquiterpene precursor if it is not produced endogenously.
-
After a period of incubation, extract the metabolites from the yeast culture.
-
-
Product Analysis: Analyze the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and/or lactonized products.
Conclusion and Future Perspectives
This guide outlines a plausible biosynthetic pathway for this compound and provides a framework for its experimental validation. The identification and characterization of the specific germacrene A synthase, cytochrome P450s, and acetyltransferase from Liriodendron tulipifera are critical next steps. A detailed understanding of this pathway will not only enable the biotechnological production of this compound but also open avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The logical relationship between the core components of this guide is depicted below.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipiferolide: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipiferolide, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties and explores its likely biological mechanism of action through the inhibition of the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |
| Molecular Weight | 306.35 g/mol | PubChem[1] |
| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | PubChem[1] |
| CAS Number | 41059-80-7 | PubChem[1] |
| Computed Properties | ||
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 306.146724 g/mol | PubChem |
| Monoisotopic Mass | 306.146724 g/mol | PubChem |
| Topological Polar Surface Area | 65.4 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
| Complexity | 563 | PubChem |
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: Plant material (e.g., leaves, stems) is harvested, dried, and ground to a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts are fractionated using column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate compounds based on their affinity for the stationary phase. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column and a mobile phase consisting of a mixture of water and acetonitrile or methanol.
Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
-
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.
Biological Activity: Inhibition of the NF-κB Signaling Pathway
Based on the known activities of other sesquiterpenoid lactones, it is hypothesized that the primary mechanism of this compound's anti-inflammatory and potential anticancer activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
Proposed Mechanism of Action
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols for Biological Evaluation
The following are standard in vitro assays to investigate the inhibitory effect of this compound on the NF-κB pathway and its consequent biological effects.
NF-κB Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
Caption: Workflow for an NF-κB luciferase reporter assay.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of key proteins in the NF-κB signaling cascade.
Caption: General workflow for Western blot analysis of NF-κB pathway proteins.
Cytotoxicity Assay (MTT Assay)
It is essential to determine the cytotoxic potential of this compound to distinguish between specific anti-inflammatory effects and general toxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties are well-defined, and its hypothesized mechanism of action via inhibition of the NF-κB signaling pathway provides a strong rationale for its further investigation as an anti-inflammatory and anticancer agent. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to confirm the direct interaction of this compound with components of the NF-κB pathway and to evaluate its efficacy and safety in preclinical models.
References
The Enigmatic Compound: Unraveling the Mechanism of Action of Lipiferolide in Cancer Cells
A comprehensive review of the current, albeit limited, understanding of Lipiferolide's interaction with cancer cell signaling pathways.
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound has emerged as a compound of interest in oncological research; however, publicly available data on its specific mechanism of action in cancer cells remains scarce. This technical guide synthesizes the currently available information, drawing parallels with broader concepts in cancer cell biology to postulate potential mechanisms of action. Due to the nascent stage of research, this document will focus on foundational principles and hypothetical frameworks that may guide future investigations into this compound's therapeutic potential.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a significant focus on the identification and development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Natural products and their synthetic derivatives have historically been a rich source of anticancer drugs. This guide explores the potential role of this compound within this paradigm, acknowledging the current limitations in available research.
Postulated Mechanisms of Action
In the absence of direct studies on this compound, we can hypothesize its potential mechanisms of action based on the behavior of other compounds that induce apoptosis and interfere with cancer cell signaling.
Induction of Apoptosis
A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Flavonoids, a broad class of natural compounds, have been shown to induce apoptosis in cancer cells by inhibiting fatty acid synthase (FAS), an enzyme overexpressed in many cancers.[1] Inhibition of FAS leads to a cascade of events, including the disruption of cell membrane integrity and the activation of apoptotic pathways. It is plausible that this compound, if it shares structural similarities with such compounds, could exert its effects through a similar mechanism.
The apoptotic process is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or metabolic perturbations. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial membrane permeability.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the TNF-related apoptosis-inducing ligand (TRAIL) receptor. This binding event leads to the activation of an initiator caspase (caspase-8), which then activates downstream executioner caspases.
Future research on this compound should investigate its ability to modulate key proteins in both apoptotic pathways, such as caspases, Bcl-2 family members, and death receptors.
Interference with Pro-Survival Signaling Pathways
Cancer cells often exhibit dysregulation of signaling pathways that promote proliferation and survival. Key among these is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[2] This pathway plays a crucial role in cell growth, metabolism, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
It is conceivable that this compound could act as an inhibitor of one or more components of the PI3K/Akt/mTOR pathway. Investigating the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in response to this compound treatment would be a critical step in elucidating its mechanism.
Another important signaling axis in cancer is the JAK/STAT pathway, which is often activated by cytokines like Leukemia Inhibitory Factor (LIF).[3][4] The LIF/LIFR axis can promote tumor progression by activating STAT3, as well as the MAPK and AKT pathways.[3] Targeting this pathway with inhibitors is an active area of research. Future studies should explore whether this compound can modulate LIF/LIFR signaling and subsequent downstream pathways.
Proposed Experimental Protocols for Investigating this compound's Mechanism of Action
To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
Cell Viability and Apoptosis Assays
Objective: To quantify the cytotoxic and apoptotic effects of this compound on cancer cells.
Methodologies:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cells would be treated with a range of this compound concentrations for various time points.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after this compound treatment.
-
Western Blot Analysis for Apoptotic Markers: The expression levels of key apoptotic proteins, such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family, should be assessed by Western blotting.
Analysis of Signaling Pathways
Objective: To identify the signaling pathways modulated by this compound.
Methodologies:
-
Western Blot Analysis for Key Signaling Proteins: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and JAK/STAT pathways (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3) should be determined in cancer cells treated with this compound.
-
Kinase Activity Assays: In vitro kinase assays can be performed to determine if this compound directly inhibits the activity of specific kinases in these pathways.
-
Gene Expression Analysis: Techniques such as RT-qPCR or RNA sequencing can be used to assess changes in the expression of genes downstream of these signaling pathways in response to this compound treatment.
Quantitative Data Summary (Hypothetical)
As no quantitative data for this compound is currently available, the following tables are presented as templates for how such data could be structured once obtained through the experimental protocols described above.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data to be determined |
| PC-3 | Prostate | Data to be determined |
| A549 | Lung | Data to be determined |
| HCT116 | Colon | Data to be determined |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment (24h) | % Early Apoptosis | % Late Apoptosis |
| MCF-7 | Control | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined | |
| PC-3 | Control | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined |
Table 3: Modulation of Signaling Protein Phosphorylation by this compound
| Cell Line | Treatment (6h) | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
| MCF-7 | Control | 1.0 | 1.0 |
| This compound (X µM) | Data to be determined | Data to be determined | |
| PC-3 | Control | 1.0 | 1.0 |
| This compound (X µM) | Data to be determined | Data to be determined |
Conclusion and Future Directions
The study of this compound as a potential anticancer agent is in its infancy. This guide has outlined a hypothetical framework for its mechanism of action based on established principles of cancer cell biology and has proposed a clear path for future research. The key to unlocking the therapeutic potential of this compound lies in rigorous and systematic investigation using the experimental approaches detailed herein. The data generated from these studies will be crucial in determining whether this compound can be developed into a viable clinical candidate for the treatment of cancer. Further research is imperative to move this promising, yet enigmatic, compound from the realm of hypothesis to that of evidence-based therapeutic application.
References
- 1. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting LIF/LIFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antiplasmodial Activity of Lipiferolide: A Methodological and Data-Driven Guide
Disclaimer: As of the latest literature review, specific data regarding the antiplasmodial activity of a compound identified as "Lipiferolide" is not available in published scientific literature. The following guide is a comprehensive template designed to meet the user's specifications for an in-depth technical whitepaper. It utilizes representative data and protocols from studies on other natural products with antiplasmodial properties to illustrate the required structure, data presentation, experimental methodologies, and visualizations. This document serves as a framework for how such an investigation and report would be structured.
Introduction
Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous search for novel antimalarial agents with unique mechanisms of action.[1][2] Natural products have historically been a rich source of antimalarial drugs, with compounds like quinine and artemisinin serving as prime examples. This guide focuses on the hypothetical investigation of the antiplasmodial activity of this compound, a novel natural product. The objective is to provide a detailed overview of the experimental procedures and data analysis required to characterize its potential as an antimalarial drug candidate.
Quantitative Analysis of Antiplasmodial Activity
The in vitro antiplasmodial activity of a test compound is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth, is a key parameter for quantifying its potency.
Table 1: In Vitro Antiplasmodial Activity of Selected Compounds against Plasmodium falciparum Strains
| Compound/Extract | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Activity Level |
| Hypothetical this compound | 3D7 (Chloroquine-Sensitive) | 1.5 | - | High |
| Hypothetical this compound | Dd2 (Chloroquine-Resistant) | 2.8 | - | High |
| Chloroquine | 3D7 | - | 0.007 ± 0.01 | High |
| Chloroquine | Dd2 | - | 0.05 ± 0.018 | High |
| Bursera simaruba Bark Extract | 3D7 | 1.7 ± 0.43 | - | High |
| Bursera simaruba Bark Extract | Dd2 | 1.2 ± 0.16 | - | High |
| Guazuma ulmifolia Whole Plant Extract | 3D7 | 3.4 ± 0.61 | - | High |
| Guazuma ulmifolia Whole Plant Extract | Dd2 | 3.0 ± 1.40 | - | High |
Activity classification based on established criteria: High (IC50 < 5 µg/mL), Good (5 ≤ IC50 < 10 µg/mL), Moderate (10 ≤ IC50 < 50 µg/mL), and Inactive (IC50 ≥ 50 µg/mL).[3] Data for plant extracts is sourced from[3].
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial compounds.[4]
-
Plasmodium falciparum Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes. The culture medium used is RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, sodium bicarbonate, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution and Plate Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Parasite Synchronization and Incubation: Asynchronous parasite cultures are synchronized at the ring stage. The synchronized culture is then added to the drug-containing microplate to achieve a final parasitemia of 1% and a hematocrit of 2%. The plate is incubated for 48-72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, the cells are lysed to release the parasites. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay
To assess the selectivity of the compound, its cytotoxicity against a mammalian cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is determined.
-
Cell Culture: PBMCs are isolated from healthy human blood and cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Compound Incubation: The cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is used to evaluate the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
In Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)
This test evaluates the ability of a compound to suppress the growth of rodent malaria parasites in mice.
-
Animal Model and Parasite Inoculation: Laboratory mice (e.g., BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to the mice orally or subcutaneously once daily for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized red blood cells is determined by microscopic examination.
-
Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of chemosuppression.
Potential Mechanism of Action and Signaling Pathways
The erythrocytic cycle of P. falciparum involves rapid multiplication, which demands a high rate of metabolic activity, including phospholipid biosynthesis for membrane formation. Therefore, the parasite's lipid metabolism pathways are attractive targets for antimalarial drugs.
Inhibition of Phospholipid Biosynthesis
One potential mechanism of action for a lipid-like molecule such as this compound could be the disruption of phospholipid synthesis in the parasite. Plasmodium falciparum synthesizes its major phospholipids, including phosphatidylcholine (PC), through pathways that have unique features compared to the human host.
The following diagram illustrates a simplified workflow for investigating the inhibition of phospholipid biosynthesis.
Caption: Workflow for Investigating Inhibition of Phospholipid Biosynthesis.
Perturbation of Key Signaling Pathways
Recent studies have highlighted the importance of specific signaling pathways in parasite development, which could be potential targets for new drugs. For instance, the PI4K/4'-PIPs and PfCDPK7 signaling pathway has been shown to regulate phospholipid biosynthesis in P. falciparum.
The diagram below depicts a simplified representation of this signaling cascade.
Caption: Simplified PI4K-PfCDPK7 Signaling Pathway in P. falciparum.
Disruption of this pathway by a compound like this compound could lead to decreased PC synthesis, ultimately inhibiting parasite growth.
Conclusion
This guide outlines a systematic approach to investigating the antiplasmodial activity of a novel compound, using the hypothetical "this compound" as an example. The described methodologies for in vitro and in vivo testing, along with cytotoxicity profiling, are essential for the preliminary characterization of any potential antimalarial drug candidate. Furthermore, exploring the compound's impact on specific metabolic and signaling pathways within the parasite can provide valuable insights into its mechanism of action. Should "this compound" or a similarly named compound emerge in the scientific literature, the framework presented here provides a robust starting point for its evaluation as a potential new weapon in the fight against malaria.
References
- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Lipiferolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipiferolide, a sesquiterpenoid lactone, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Belonging to the broader class of terpenoids, which are known for a wide array of biological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing potential signaling pathways and experimental workflows.
Data Presentation: Summary of Biological Activities
The preliminary biological screening of this compound has so far focused on its antiplasmodial activity. The following table summarizes the key quantitative finding.
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Antiplasmodial | Plasmodium falciparum (D10 strain) | IC50 | 1.8 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
At present, publicly available data on the cytotoxic, anti-inflammatory, antimicrobial, and broader anticancer activities of this compound with specific IC50 or Minimum Inhibitory Concentration (MIC) values are limited. Further research is required to fully characterize the biological profile of this compound.
Experimental Protocols
The following section details a generalized experimental protocol for the primary biological activity identified for this compound.
Antiplasmodial Activity Assay
This protocol describes a common method for assessing the in vitro activity of a compound against the malaria parasite, Plasmodium falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the chloroquine-sensitive D10 strain of Plasmodium falciparum.
Materials:
-
Plasmodium falciparum D10 strain
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate
-
Human serum (Albumax II)
-
This compound stock solution (in DMSO)
-
Chloroquine (positive control)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Scintillation counter
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum D10 in human red blood cells in supplemented RPMI 1640 medium at 37°C in the specified gas mixture.
-
Drug Dilution: Prepare serial dilutions of this compound and chloroquine in a 96-well plate. The final concentration of DMSO should be kept below 0.1% to avoid toxicity.
-
Assay Setup: Add parasitized red blood cells (at approximately 1% parasitemia and 2.5% hematocrit) to each well of the plate containing the drug dilutions. Include control wells with parasitized cells and no drug, and uninfected red blood cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in the specified gas mixture.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours. Parasites that are viable will incorporate the radiolabel into their nucleic acids.
-
Harvesting and Measurement: Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Key Processes
To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental Workflow: Antiplasmodial Assay
Caption: Workflow for the in vitro antiplasmodial activity assay.
Potential Signaling Pathway: Apoptosis Induction
While the specific signaling pathways affected by this compound are yet to be elucidated, many sesquiterpenoid lactones are known to induce apoptosis in cancer cells. A generalized apoptosis pathway is depicted below.
Caption: A potential intrinsic apoptosis pathway that could be modulated by this compound.
Conclusion and Future Directions
The preliminary biological screening of this compound has demonstrated its potential as an antiplasmodial agent. However, to fully understand its therapeutic potential, a broader range of biological screenings is necessary. Future research should focus on:
-
Cytotoxicity studies: Evaluating the effect of this compound on various cancer cell lines and normal cell lines to determine its therapeutic index.
-
Anti-inflammatory assays: Investigating its potential to inhibit key inflammatory mediators and pathways.
-
Antimicrobial screening: Testing its efficacy against a panel of pathogenic bacteria and fungi.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
A comprehensive biological characterization of this compound will be instrumental in guiding its future development as a potential therapeutic candidate.
References
Lipiferolide Target Identification and Validation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipiferolide, a sesquiterpenoid lactone, has demonstrated noteworthy antiplasmodial activity, positioning it as a promising candidate for antimalarial drug development. This technical guide provides an in-depth exploration of the hypothesized molecular target of this compound, the Plasmodium falciparum V-type H+-translocating ATPase (V-ATPase), and outlines a comprehensive strategy for its identification and validation. This document details the current state of knowledge, presents a series of robust experimental protocols, and offers a framework for the systematic evaluation of this compound's mechanism of action.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, a naturally occurring sesquiterpenoid lactone, has been identified as a potent inhibitor of P. falciparum growth in vitro. While its antiplasmodial activity is established, its precise molecular target remains to be elucidated.
This guide focuses on the hypothesis that this compound exerts its antimalarial effect by targeting the parasite's V-type H+-translocating ATPase (V-ATPase). The P. falciparum V-ATPase is a crucial enzyme responsible for maintaining the acidic pH of the digestive vacuole, a specialized organelle essential for hemoglobin degradation and parasite survival.[1][2][3] Inhibition of this proton pump leads to a disruption of pH homeostasis, impaired nutrient acquisition, and ultimately, parasite death, making it an attractive drug target.
This document provides a structured approach for researchers to investigate this hypothesis, from initial target identification using chemoproteomic methods to rigorous validation through biochemical and cell-based assays. The provided experimental protocols and data presentation formats are designed to facilitate reproducible and comparative studies.
This compound: Profile and Known Biological Activity
This compound is a sesquiterpenoid lactone with a complex chemical structure. Its primary reported biological activity relevant to this guide is its in vitro antiplasmodial activity against the D10 strain of Plasmodium falciparum.
| Compound | Organism | Strain | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum | D10 | 1.8 | [4] |
Table 1: In vitro Antiplasmodial Activity of this compound. This table summarizes the reported 50% inhibitory concentration (IC50) of this compound against P. falciparum.
The Putative Target: Plasmodium falciparum V-ATPase
The P. falciparum digestive vacuole maintains an acidic environment (pH 4.5-5.5) which is critical for the activity of hemoglobin-degrading proteases. This acidification is primarily mediated by a V-type H+-ATPase, which pumps protons into the vacuole at the expense of ATP hydrolysis.[1]
Rationale for V-ATPase as a Target
Several lines of reasoning support the hypothesis that V-ATPase is the molecular target of this compound:
-
Essentiality: The V-ATPase is essential for parasite survival, and its inhibition is lethal.
-
Druggability: The enzyme possesses distinct binding pockets that can be targeted by small molecules.
-
Precedent: Other natural product inhibitors of V-ATPase, such as bafilomycin A1 and concanamycin A, exhibit potent antiplasmodial activity.
-
Chemical Class: Lactone-containing natural products have been reported to inhibit various ATPases.
Target Identification and Validation Workflow
A multi-pronged approach is necessary to definitively identify and validate the molecular target of this compound. The following workflow outlines a logical progression of experiments.
References
- 1. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidification of the malaria parasite's digestive vacuole by a H+-ATPase and a H+-pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Isolation and identification of antiplasmodial sesquiterpene lactones from Oncosiphon piluliferum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation, Purification, and Biological Activity of Lipiferolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the techniques for isolating and purifying lipiferolide, a bioactive sesquiterpene lactone primarily sourced from Liriodendron tulipifera. The guide details experimental protocols, presents quantitative data for analogous compounds to illustrate potential yields and purity, and explores the putative signaling pathways through which this compound may exert its cytotoxic and anti-inflammatory effects.
Introduction
This compound is a germacranolide sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic properties, including antiplasmodial and cytotoxic activities.[1] Found in the leaves and root bark of the tulip tree (Liriodendron tulipifera), its isolation and purification are critical steps for further pharmacological investigation.[2] This guide offers a detailed examination of the methodologies employed in obtaining pure this compound and delves into its potential mechanisms of action.
Isolation of this compound from Liriodendron tulipifera
The initial step in obtaining this compound involves its extraction from the plant material. The following protocol is a synthesis of established methods for the extraction of sesquiterpene lactones from Liriodendron tulipifera.[1]
Experimental Protocol: Extraction
-
Plant Material Preparation:
-
Collect fresh leaves of Liriodendron tulipifera.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Defatting:
-
Soak the powdered leaves (e.g., 100 g) in hexane (1 L) at room temperature for 24 hours. This step removes nonpolar compounds like fats and waxes.[1]
-
Filter the mixture and discard the hexane.
-
Allow the defatted plant material to air dry completely.
-
-
Methanolic Extraction:
-
Extract the defatted powder with 80% methanol (2 x 1 L) at room temperature for 24 hours for each extraction.[1]
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to a volume of approximately 300 mL.
-
-
Liquid-Liquid Partitioning:
-
Transfer the concentrated aqueous methanolic extract to a separatory funnel.
-
Perform a liquid-liquid extraction with chloroform (3 x 300 mL) to partition the sesquiterpene lactones into the organic phase.
-
Combine the chloroform fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude chloroform extract containing this compound.
-
Purification of this compound
Table 1: Illustrative Purification Data for Sesquiterpenoid Lactones using HSCCC *
| Compound | Sample Loading (mg) | Yield (mg) | Purity (%) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 | 10.8 | 91.8 |
| Eupalinolide A | 540 | 17.9 | 97.9 |
| Eupalinolide B | 540 | 19.3 | 97.1 |
*Data from a study on the purification of sesquiterpenoid lactones from Eupatorium lindleyanum DC. and is intended to be illustrative of the potential outcomes of chromatographic purification of this class of compounds.
Experimental Protocols: Purification
A combination of chromatographic techniques is necessary for the purification of this compound.
3.1. Flash Chromatography (Initial Fractionation)
Flash chromatography is an effective first step for separating the major components of the crude extract.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Procedure:
-
Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase.
-
Load the sample onto a silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
3.2. High-Speed Counter-Current Chromatography (HSCCC) (Intermediate Purification)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.
-
Two-Phase Solvent System: A common system for separating sesquiterpene lactones is n-hexane–ethyl acetate–methanol–water (e.g., in a 1:4:2:3 v/v/v/v ratio).
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the partially purified fraction from flash chromatography in a mixture of the upper and lower phases.
-
Introduce the sample into the HSCCC instrument.
-
Elute with the mobile phase and collect fractions.
-
Analyze fractions by HPLC to identify those containing pure this compound.
-
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
Prep-HPLC is used for the final purification of this compound to a high degree of purity. The following protocol is based on a method used for the purification of sesquiterpene lactones from Liriodendron tulipifera.
-
Column: Reversed-phase C18 column (e.g., Kinetex 5 µm C18, 250 x 10 mm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of acid (e.g., 0.05% formic acid) to improve peak shape. A representative mobile phase is 60% acetonitrile/40% water with 0.05% formic acid.
-
Flow Rate: A typical flow rate for a semi-preparative column of this size is 3.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound (e.g., 210-254 nm).
-
Procedure:
-
Dissolve the this compound-containing fraction from the previous step in the mobile phase.
-
Inject the sample onto the prep-HPLC column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Putative Signaling Pathways of this compound
The biological activity of this compound, particularly its cytotoxicity, is likely mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related compounds, the NF-κB and TNF-mediated apoptosis pathways are probable targets.
4.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.
4.2. Sensitization to TNF-Mediated Apoptosis
Tumor Necrosis Factor (TNF) can induce apoptosis (programmed cell death). This compound may enhance this effect by disrupting pro-survival signals.
Conclusion
The isolation and purification of this compound from Liriodendron tulipifera is a multi-step process requiring careful extraction and a combination of chromatographic techniques to achieve high purity. While further research is needed to fully elucidate its mechanism of action, current evidence suggests that this compound's cytotoxic effects may be mediated through the inhibition of the NF-κB signaling pathway and the sensitization of cancer cells to TNF-induced apoptosis. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Lipiferolide from Liriodendron tulipifera
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the extraction and purification of lipiferolide, a bioactive sesquiterpene lactone, from the leaves of Liriodendron tulipifera (tulip tree). This compound has demonstrated notable biological activities, including antiplasmodial and potential anti-inflammatory properties. The following sections detail the necessary materials and methodologies for extraction, fractionation, and purification, along with quantitative data on its bioactivity. Additionally, visual workflows and a relevant signaling pathway are provided to aid in experimental design and comprehension.
Introduction
Liriodendron tulipifera, commonly known as the tulip tree, is a source of various secondary metabolites with potential therapeutic value. Among these is this compound, a sesquiterpene lactone that has garnered interest for its significant biological activities. Research has shown that this compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2] Furthermore, extracts from L. tulipifera leaves have been shown to possess anti-inflammatory effects, suggesting a broader therapeutic potential for its constituent compounds.[3]
These application notes provide a detailed, bioassay-guided protocol for the successful extraction and isolation of this compound for research and drug development purposes.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Gather fresh leaves from a mature Liriodendron tulipifera tree.
-
Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder or blender. The powdered material increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol is adapted from a bioassay-guided fractionation study that successfully isolated this compound.[2]
-
Defatting:
-
Weigh 100 g of the dried, powdered leaves.
-
Suspend the powder in 1 L of hexane.
-
Macerate at room temperature for 24 hours with occasional stirring. This step removes nonpolar compounds like fats and waxes.
-
Filter the mixture to separate the leaf material from the hexane. Discard the hexane fraction.
-
Allow the defatted leaf powder to air-dry completely.
-
-
Methanolic Extraction:
-
Place the dried, defatted leaf powder into a large flask.
-
Add 1 L of 80% methanol in water.
-
Extract at room temperature for 24 hours with continuous stirring.
-
Filter the mixture to collect the methanol extract.
-
Repeat the extraction process on the leaf residue with an additional 1 L of 80% methanol for another 24 hours to ensure complete extraction.
-
Combine the two methanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator until the final volume is approximately 300 mL.
-
Perform a liquid-liquid extraction by transferring the aqueous methanol concentrate to a separatory funnel and adding 300 mL of chloroform.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the chloroform extraction two more times, each with 300 mL of chloroform.
-
Combine all chloroform fractions and dry the solution over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness under reduced pressure to yield the crude extract enriched with this compound.
-
Purification of this compound
-
Flash Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh).
-
Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform and methanol. A suggested gradient is: 100% CHCl₃, followed by increasing concentrations of CH₃OH (e.g., 99.5:0.5, 99:1, 98:2, 97:3, 95:5, 50:50).[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.
-
-
Counter-Current Chromatography (CCC):
-
Combine the active fractions from flash chromatography (identified via bioassay or TLC).
-
Further separate the combined fractions using CCC. A suitable solvent system is HEMWat (Hexane:Ethyl Acetate:Methanol:Water) in a 2:1:2:1 ratio.
-
Use the lower aqueous phase as the stationary phase.
-
Collect fractions based on the chromatogram peaks observed at 254 nm.
-
-
Final Purification:
-
Fractions from CCC containing this compound may require final polishing.
-
This can be achieved by a final silica gel column chromatography step on the specific fractions to yield pure this compound.
-
Data Presentation
Table 1: Bioactivity of this compound
This table summarizes the reported antiplasmodial activity of this compound isolated from Liriodendron tulipifera.
| Compound | Target Organism | Bioassay | Activity (IC₅₀) | Reference |
| This compound | Plasmodium falciparum (D10 strain) | Antiplasmodial Assay | 1.8 µg/mL | |
| Peroxyferolide | Plasmodium falciparum (D10 strain) | Antiplasmodial Assay | 6.2 µg/mL |
Table 2: Extraction and Purification Summary
This table provides an overview of the yield from a representative extraction process.
| Step | Starting Material | Solvent/Method | Yield | Reference |
| Crude Chloroform Extract | 100 g dried leaves | 80% Methanol -> Chloroform | 2.9 g | |
| Pure this compound | 70 mg active fraction | CCC and Silica Gel Chromatography | 10 mg |
Visualizations
Experimental Workflow
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplasmodial Activity of Aporphine Alkaloids and Sesquiterpene Lactones from Liriodendron tulipifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol extract of Liriodendron tulipifera leaves displays anti-inflammatory activity by suppressing the Syk/Src/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipiferolide Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies toward lipiferolide, a germacranolide sesquiterpene, and methods for its derivatization. Due to the absence of a published total synthesis of this compound, this document presents a representative synthetic approach based on the synthesis of a structurally related germacranolide, molephantin. The derivatization protocols are based on established methods for modifying similar sesquiterpene lactones. Additionally, the proposed anti-inflammatory mechanism of action for this compound is detailed.
Introduction to this compound
This compound is a naturally occurring germacranolide sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera). Germacranolides are characterized by a 10-membered carbocyclic ring and are known for their diverse biological activities.[1] this compound and other sesquiterpene lactones have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents.[2] The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4]
Representative Total Synthesis of a Germacranolide Core
The following section details a representative total synthesis of a germacranolide, molephantin, which shares key structural features with this compound. This synthesis, developed by Chiba and coworkers, showcases a modern approach to constructing the complex ten-membered ring and installing the requisite stereocenters and functional groups.
Retrosynthetic Analysis and Strategy
The synthesis of molephantin features a highly convergent approach. Key bond formations include a diastereoselective intermolecular Barbier allylation to connect two key fragments and a Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the ten-membered ring.
Experimental Protocols for Key Transformations
Protocol 2.2.1: Intermolecular Barbier Allylation
This protocol describes the coupling of a β,γ-unsaturated aldehyde with an optically active 3-bromomethyl-5H-furan-2-one intermediate.
-
To a solution of the β,γ-unsaturated aldehyde (1.0 equiv) in anhydrous THF (0.1 M) at room temperature is added a solution of the 3-bromomethyl-5H-furan-2-one (1.2 equiv) in anhydrous THF.
-
Samarium(II) iodide (0.1 M solution in THF, 2.5 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting materials.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2.2.2: Nozaki-Hiyama-Kishi (NHK) Macrocyclization
This protocol outlines the intramolecular coupling to form the ten-membered germacranolide ring.
-
To a solution of the linear precursor (1.0 equiv) in a 1:1 mixture of anhydrous THF and DMF (0.002 M) is added chromium(II) chloride (10 equiv) and nickel(II) chloride (0.1 equiv).
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.
Synthetic Workflow Diagram
Caption: Representative workflow for germacranolide synthesis.
Derivatization of this compound
The presence of hydroxyl and ester functionalities in this compound provides opportunities for derivatization to explore structure-activity relationships (SAR) and improve pharmacokinetic properties. The following protocols are based on established methods for the derivatization of other sesquiterpene lactones.
Acetylation of Hydroxyl Groups
Protocol 3.1.1: Acetylation
-
To a solution of the sesquiterpene lactone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added acetic anhydride (2.0 equiv), triethylamine (2.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Silylation of Hydroxyl Groups
Protocol 3.2.1: Silylation
-
To a solution of the sesquiterpene lactone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added imidazole (2.5 equiv) and the desired silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.5 equiv).
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Derivatization Strategy Diagram
Caption: Potential derivatization pathways for this compound.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory activity of many sesquiterpene lactones, and likely this compound, is attributed to the inhibition of the NF-κB signaling pathway.
Mechanism of Action
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Sesquiterpene lactones are thought to inhibit this pathway by directly interacting with components of the NF-κB signaling cascade, often through Michael addition reactions with cysteine residues on proteins like IKK or the p65 subunit of NF-κB. This covalent modification can inhibit their function, preventing the downstream events of IκBα degradation and NF-κB nuclear translocation.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
As a total synthesis of this compound has not been reported, quantitative data from a representative germacranolide synthesis (molephantin) is presented below for illustrative purposes.
| Reaction Step | Product | Yield (%) |
| Barbier Allylation | Coupled Intermediate | 75 |
| Nozaki-Hiyama-Kishi Macrocyclization | Molephantin Core | 55 |
Conclusion
While the total synthesis of this compound remains an open challenge, the synthetic strategies employed for structurally similar germacranolides provide a clear roadmap for its future construction. The derivatization of its existing functional groups offers a viable approach for generating analogues with potentially improved biological profiles. The likely anti-inflammatory mechanism of action via inhibition of the NF-κB pathway provides a strong rationale for its further investigation as a therapeutic lead. These notes and protocols are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols for Investigating the In Vitro Activity of Lipiferolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing in vitro assays for assessing the biological activity of Lipiferolide, a sesquiterpenoid lactone with potential therapeutic applications. The protocols outlined below are designed to investigate its cytotoxic, apoptotic, cell cycle inhibitory, and anti-inflammatory effects.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid lactone found in plants such as Liriodendron tulipifera. Terpenoid lactones as a class have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1] The investigation of this compound's specific activities is a promising area of research for the development of new therapeutic agents.
Cytotoxicity Assessment of this compound
A fundamental first step in evaluating the potential of an anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Data Presentation: this compound Cytotoxicity
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | 48 | Data to be determined |
| A549 | 48 | Data to be determined |
| HCT116 | 48 | Data to be determined |
| HeLa | 48 | Data to be determined |
Note: The IC50 values are hypothetical and need to be determined experimentally.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Investigation of Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Data Presentation: Apoptosis Induction by this compound
| Cell Population | Untreated Control (%) | This compound-Treated (%) |
| Viable | Data to be determined | Data to be determined |
| Early Apoptotic | Data to be determined | Data to be determined |
| Late Apoptotic/Necrotic | Data to be determined | Data to be determined |
Note: The percentages are hypothetical and need to be determined experimentally.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
Disruption of the normal cell cycle is another hallmark of many anticancer drugs. Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound-treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Cell Cycle Phase | Untreated Control (%) | This compound-Treated (%) |
| G0/G1 | Data to be determined | Data to be determined |
| S | Data to be determined | Data to be determined |
| G2/M | Data to be determined | Data to be determined |
Note: The percentages are hypothetical and need to be determined experimentally.
Experimental Workflow: Cell Cycle Analysis
References
Lipiferolide: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for treating cancer cell cultures with Lipiferolide, a natural product isolated from Liriodendron tulipifera. This compound has demonstrated antitumor activity and functions as an inhibitor of Farnesyl Protein Transferase (FPTase). The following sections detail the methodologies for assessing its effects on cell viability, the STAT3 signaling pathway, and the induction of reactive oxygen species (ROS), culminating in apoptosis.
Summary of this compound's Biological Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. While extensive research is ongoing, preliminary data suggests that its mechanism of action involves the inhibition of FPTase, a critical enzyme in cellular signaling pathways, including Ras, which is often dysregulated in cancer. This inhibition can lead to cell growth arrest and apoptosis. Furthermore, there is an interest in its potential to modulate inflammatory signaling pathways like STAT3 and induce oxidative stress in cancer cells.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound treatment on different cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Treatment Duration | IC50 | Citation |
| A549 (Human Lung Carcinoma) | MTS Assay | 24 hours | 7.3 µM | [1] |
| KB (Human Oral Epidermoid Carcinoma) | Not Specified | Not Specified | Not Specified | [2] |
Note: The IC50 value for KB cells was mentioned qualitatively in the literature but a specific value was not provided in the available text.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration | Treatment Duration | Assay | % Apoptotic Cells (Early + Late) | Citation |
| Data Not Available | - | - | - | - | - |
Table 3: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment Concentration | Treatment Duration | Assay | Fold Change in p-STAT3/STAT3 Ratio | Citation |
| Data Not Available | - | - | - | - | - |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment Concentration | Treatment Duration | Assay | Fold Change in ROS Levels | Citation |
| Data Not Available | - | - | - | - | - |
Note: The tables will be updated as more quantitative data becomes available from ongoing and future research.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the biological effects of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should bracket the expected IC50 (e.g., for A549 cells, a range from 0.1 µM to 100 µM is a good starting point). Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Figure 1: Workflow for the MTT cytotoxicity assay.
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
This protocol details the detection of total STAT3 and its phosphorylated form (p-STAT3) to assess the effect of this compound on the STAT3 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3, and loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative phosphorylation level.
Figure 2: Western blot workflow for p-STAT3 detection.
Protocol 3: Detection of Intracellular ROS (DCFDA Assay)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DCFDA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFDA Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in PBS containing 5-10 µM DCFDA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. The increase in MFI in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.
Figure 3: Workflow for intracellular ROS detection by DCFDA.
Signaling Pathway and Logical Relationships
The antitumor activity of this compound is hypothesized to involve the inhibition of farnesyl protein transferase, which can impact multiple downstream signaling pathways. A potential mechanism involves the modulation of the STAT3 pathway and the induction of reactive oxygen species, leading to apoptosis.
Figure 4: Postulated signaling pathway of this compound.
References
Application Notes and Protocols for Preclinical Evaluation of Lipiferolide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Lipiferolide, a novel gamma-lactone. Due to the limited publicly available data on the specific biological targets of this compound, this document outlines a research plan based on the hypothesized anti-inflammatory and anti-hyperlipidemic properties, common to many natural products with similar chemical structures. The primary focus is on a well-established murine model of atherosclerosis, a disease state with significant inflammatory and lipid-mediated pathology. The provided protocols and methodologies are intended to serve as a detailed guide for researchers initiating in vivo studies with this compound.
Introduction to this compound
This compound is a naturally occurring gamma-lactone isolated from Liriodendron tulipifera.[1] Its chemical structure suggests potential for diverse biological activities. While the precise mechanism of action is yet to be fully elucidated, preliminary in-silico and in-vitro screening (hypothetical) suggest that this compound may modulate key signaling pathways involved in inflammation and lipid metabolism. This document provides a roadmap for the in-vivo validation of these hypothesized activities.
Hypothesized Mechanism of Action and Signaling Pathway
It is hypothesized that this compound exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, and by promoting cholesterol efflux via the activation of the Liver X Receptor (LXR) pathway.
Caption: Hypothesized dual mechanism of action of this compound.
Recommended Animal Model: Apolipoprotein E-deficient (ApoE-/-) Mouse
The ApoE-/- mouse is a widely accepted and validated model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques that closely mimic human lesions, especially when fed a high-fat "Western" diet.
Experimental Design and Workflow
A robust preclinical study should encompass efficacy, safety/toxicology, and pharmacokinetic assessments. The following workflow is recommended:
Caption: Overall experimental workflow for the this compound animal study.
Detailed Experimental Protocols
Animal Husbandry and Diet
-
Species: Mouse (Mus musculus), ApoE-/- strain
-
Age: 6-8 weeks at the start of the study
-
Sex: Male (to avoid confounding effects of the estrous cycle)
-
Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, controlled temperature and humidity.
-
Diet: Western-type diet (21% fat, 0.15% cholesterol) ad libitum to induce atherosclerosis.
Study Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | 10 mg/kg | Oral Gavage | Daily |
| 3 | This compound | 50 mg/kg | Oral Gavage | Daily |
| 4 | Atorvastatin (Positive Control) | 10 mg/kg | Oral Gavage | Daily |
Efficacy Assessment
5.3.1. Serum Lipid Profile Analysis
-
Timepoints: Baseline, interim (e.g., 6 weeks), and terminal.
-
Procedure: Collect blood via retro-orbital sinus or tail vein. Separate serum and analyze for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
5.3.2. Quantification of Atherosclerotic Lesions
-
Timepoint: Terminal.
-
Procedure:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Excise the aorta from the root to the iliac bifurcation.
-
Perform en face analysis by staining with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
For aortic root analysis, embed the proximal aorta in OCT, cryosection, and stain with Oil Red O and Hematoxylin and Eosin (H&E). Quantify lesion area.
-
5.3.3. Inflammatory Marker Analysis
-
Timepoint: Terminal.
-
Procedure:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.
-
Perform immunohistochemistry on aortic root sections to detect macrophage infiltration (e.g., anti-CD68 antibody).
-
Safety and Toxicology Assessment
-
Parameters: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
Timepoint: Terminal.
-
Procedure:
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; creatinine for kidney function).
-
Harvest major organs (liver, kidney, spleen), weigh them, and perform histopathological examination (H&E staining).
-
Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Design: A satellite group of animals can be used for this purpose to avoid influencing the main efficacy study.
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Serum Lipid Profile
| Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (50 mg/kg) | ||||
| Atorvastatin |
Table 2: Atherosclerotic Lesion Quantification
| Group | En Face Lesion Area (%) | Aortic Root Lesion Area (µm²) |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (50 mg/kg) | ||
| Atorvastatin |
Table 3: Safety and Toxicology Parameters
| Group | Body Weight Change (g) | Liver Weight (g) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Vehicle Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (50 mg/kg) | |||||
| Atorvastatin |
Logical Relationship of Study Components
Caption: Interrelationship of the core components of the preclinical study.
Conclusion
The successful execution of the described animal model studies will provide critical data on the efficacy, safety, and pharmacokinetic profile of this compound. These findings will be instrumental in determining the potential of this compound as a novel therapeutic agent for atherosclerosis and will guide future clinical development.
References
Lipiferolide Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipiferolide, a sesquiterpenoid lactone isolated from the tulip tree (Liriodendron tulipifera), has garnered significant interest in preclinical research. In vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, and antifibrotic agent. Mechanistically, this compound has been shown to inhibit farnesyl protein transferase (FPTase), a key enzyme in cellular signaling pathways. This document provides a summary of the available preclinical data on this compound and outlines generalized protocols for its administration in animal models, based on standard methodologies for sesquiterpenoid lactones.
Disclaimer: To date, specific in vivo studies detailing the administration routes, dosages, and pharmacokinetics of isolated this compound in preclinical animal models are not available in the published literature. The following protocols are therefore based on established methods for the administration of similar natural products and should be adapted and optimized for specific experimental needs.
Data Presentation
Due to the absence of specific in vivo quantitative data for this compound, the following table provides a template for how such data should be structured once it becomes available through future preclinical studies.
Table 1: Template for Quantitative Data Summary of this compound Administration in Preclinical Models
| Parameter | Oral Administration | Intravenous Administration | Intraperitoneal Administration |
| Animal Model | e.g., Balb/c mice | e.g., Sprague-Dawley rats | e.g., C57BL/6 mice |
| Vehicle | e.g., 0.5% CMC-Na | e.g., 10% DMSO in Saline | e.g., Saline with 5% Tween 80 |
| Dosage Range | Data Not Available | Data Not Available | Data Not Available |
| Dosing Frequency | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability (%) | Data Not Available | N/A | Data Not Available |
| Cmax | Data Not Available | Data Not Available | Data Not Available |
| Tmax | Data Not Available | Data Not Available | Data Not Available |
| Half-life (t1/2) | Data Not Available | Data Not Available | Data Not Available |
| Observed Effects | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for the administration of lipophilic compounds like this compound in preclinical rodent models.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for administering substances to small laboratory animals.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 5% DMSO in saline, or 10% Cremophor EL in saline)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before diluting with the final sterile vehicle to the desired concentration. Ensure the final concentration of the solvent is well-tolerated by the animals (typically <10% for DMSO).
-
Vortex or sonicate briefly to ensure complete dissolution and a homogenous suspension.
-
Prepare fresh on the day of dosing.
-
-
Animal Preparation:
-
Injection Procedure:
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[1]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Oral Gavage (PO) Protocol
Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.
Materials:
-
This compound
-
Sterile vehicle (e.g., water, 0.5% methylcellulose, or corn oil)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes (1 ml)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. For lipophilic compounds, a suspension in an aqueous vehicle like 0.5% methylcellulose is common.
-
-
Animal Preparation:
-
Weigh the animal to calculate the required volume.
-
Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the distance from the animal's mouth to the xiphoid process (the tip of the sternum) to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Administer the substance slowly.
-
Remove the needle gently and return the animal to its cage.
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Intravenous (IV) Injection Protocol
Intravenous injection, typically via the tail vein in rodents, allows for direct administration into the systemic circulation.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400 or Solutol HS 15, ensuring the final concentration is non-toxic)
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge)
-
A warming device for the animal's tail (e.g., a heat lamp or warm water bath)
-
A restraint device that provides access to the tail
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a clear, sterile, and particle-free solution of this compound in a vehicle suitable for intravenous administration. Filtration through a 0.22 µm sterile filter is recommended.
-
-
Animal Preparation:
-
Weigh the animal.
-
Place the animal in a restraint device, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them easier to visualize and access.
-
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection more proximally on the same or opposite vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for adverse effects.
-
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound based on its known FPTase inhibitory activity, and a general experimental workflow for preclinical evaluation.
Caption: Hypothetical signaling pathway of this compound via FPTase inhibition.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Application Note & Protocol: Quantitative Analysis of Lipiferolide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, albeit proposed, methodology for the quantitative analysis of Lipiferolide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As no specific validated public domain method for this compound has been identified, this protocol is based on established principles of HPLC method development and validation for natural products with similar chemical properties. The described method is intended to serve as a robust starting point for researchers seeking to develop and validate an analytical procedure for the quantification of this compound in bulk drug substances, formulations, or for pharmacokinetic studies. This application note includes a detailed experimental protocol, method validation parameters, data presentation tables, and a visual representation of the analytical workflow.
Introduction
This compound is a sesquiterpene lactone isolated from Liriodendron tulipifera with demonstrated antiplasmodial and antitumor activities.[1] Its potential as a therapeutic agent necessitates the development of a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a proposed RP-HPLC method for the quantitative determination of this compound.
Chemical Structure of this compound:
This compound has a molecular formula of C₁₇H₂₂O₅ and a molecular weight of 306.4 g/mol .[2][3]
Experimental Protocol
This section details the proposed materials, instrumentation, and procedures for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is proposed.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV spectral scan of this compound (a starting point could be around 220-230 nm based on the lactone chromophore).
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. For a bulk drug substance, a simple dissolution in methanol followed by dilution with the mobile phase would be appropriate. For formulations, extraction and clean-up steps may be necessary.
Method Validation
The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as peak area, retention time, theoretical plates, and tailing factor should be monitored.
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present should be demonstrated. This can be achieved by analyzing a blank, a placebo (if applicable), and the analyte.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
Accuracy
The accuracy of the method should be assessed by recovery studies. This can be done by spiking a known amount of this compound into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Precision
Precision should be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Repeatability is determined by analyzing multiple injections of the same sample on the same day. Intermediate precision is assessed by performing the analysis on different days, with different analysts, or on different equipment. The results should be expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by intentionally varying chromatographic parameters such as the flow rate, column temperature, and mobile phase composition and observing the effect on the results.
Data Presentation
The quantitative data from the method validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
| Parameter | Acceptance Criteria | Proposed Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area | ≤ 2.0% | |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Accuracy | ||
| % Recovery | 98.0% - 102.0% | |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | |
| Intermediate Precision (%RSD) | ≤ 2.0% | |
| Sensitivity | ||
| Limit of Detection (LOD) | ||
| Limit of Quantitation (LOQ) |
Note: The "Proposed Result" column is left blank as this is a hypothetical method. Actual results would be filled in upon experimental validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.
Caption: Workflow for HPLC Analysis of this compound.
Proposed Signaling Pathway Inhibition by this compound
This compound has been reported to exhibit antitumor activity, potentially through the inhibition of farnesyl protein transferase (FPTase).[1] FPTase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell proliferation and survival.
Caption: Inhibition of FPTase by this compound.
Conclusion
The proposed RP-HPLC method provides a detailed framework for the quantitative analysis of this compound. This application note, complete with a comprehensive protocol and validation guidelines, is intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The successful validation of this method will enable the accurate and precise quantification of this compound, facilitating further research into its therapeutic potential.
References
Lipiferolide Target Engagement Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipiferolide, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. Evidence from related compounds and preliminary studies suggests that this compound's mechanism of action involves the modulation of key cellular signaling pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) cascade. This document provides detailed application notes and experimental protocols for researchers investigating the target engagement of this compound, with a focus on its presumed interaction with the IκB kinase (IKK) complex and the subsequent downstream cellular effects.
The protocols outlined below are designed to enable the definitive identification of this compound's cellular target, quantify its binding affinity, and elucidate its functional consequences on cellular pathways implicated in inflammation and cancer.
Quantitative Data Summary
While direct quantitative data for this compound is still emerging, the following tables provide reference values from studies on structurally and functionally similar sesquiterpene lactones, Parthenolide and Costunolide. These values can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Reference IC50 Values for NF-κB Inhibition and Cytotoxicity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Parthenolide | NF-κB Inhibition (SEAP Reporter Assay) | HEK-Blue™ | ~50 µM | [1] |
| Parthenolide | Cytotoxicity (MTT Assay) | SiHa | 8.42 ± 0.76 µM | [2] |
| Parthenolide | Cytotoxicity (MTT Assay) | MCF-7 | 9.54 ± 0.82 µM | [2] |
| Costunolide | IKKβ Kinase Activity | Cell-free | ~69 µM | [3] |
Table 2: Reference Binding Affinity Data
| Compound | Target Protein | Method | Binding Affinity (Kd) | Reference |
| Costunolide | IKKβ | Covalent Binding to Cys179 | - | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflows for key target engagement and functional assays.
Caption: Proposed NF-κB signaling pathway inhibited by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to determine if this compound directly binds to and stabilizes a target protein (e.g., IKKβ) in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T overexpressing IKKβ)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein (e.g., anti-IKKβ)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound or vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target protein stabilization and therefore, direct engagement.
-
Protocol 2: In Vitro IKKβ Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of IKKβ.
Materials:
-
Recombinant active IKKβ
-
This compound (various concentrations)
-
IKK substrate (e.g., recombinant IκBα)
-
ATP
-
Kinase assay buffer
-
Phospho-specific antibody for IκBα (e.g., anti-phospho-IκBα Ser32/36)
-
SDS-PAGE and Western blot apparatus or a luminescence-based kinase assay kit
Procedure:
-
Reaction Setup:
-
In a microplate, combine the kinase assay buffer, recombinant IKKβ, and the IKK substrate.
-
Add this compound at a range of concentrations (e.g., 0.1 to 100 µM) or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific IκBα antibody.
-
Luminescence Assay: Follow the manufacturer's instructions for the specific kinase assay kit to measure the remaining ATP levels (as an inverse measure of kinase activity).
-
-
Data Analysis:
-
Quantify the phosphorylation of IκBα or the luminescence signal.
-
Plot the percentage of IKKβ activity against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the IKKβ kinase activity.
-
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Inflammatory-responsive cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IKKβ, IκBα, phospho-IκBα, p65, and phospho-p65
-
Loading control antibody (e.g., anti-β-actin)
-
SDS-PAGE and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Culture cells and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein extracts.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (phospho-IKKβ, IκBα, phospho-IκBα, p65, phospho-p65) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Visualize and quantify the protein bands using a chemiluminescence imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
A decrease in the phosphorylation of IKKβ and IκBα, and a reduction in the degradation of IκBα in this compound-treated cells would indicate inhibition of the NF-κB pathway.
-
Protocol 4: Pro-inflammatory Cytokine Production Assay
This protocol measures the functional downstream effect of NF-κB inhibition by quantifying the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophages or similar cell line
-
This compound
-
LPS
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a dose range of this compound for 1 hour.
-
Stimulate with LPS for a longer duration (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect and calculate the IC50 value.
-
Protocol 5: Apoptosis Induction Assay
This protocol quantifies the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cancer cells and treat with a range of this compound concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected on one channel (e.g., FL1) and PI signal on another (e.g., FL2).
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Plot the percentage of apoptotic cells against the this compound concentration to determine the dose-dependent effect and calculate the EC50 for apoptosis induction.
-
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Modulators of Ferroptosis Using Lipiferolide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This pathway is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel small molecules that can modulate biological pathways.[3][4] These application notes provide a detailed protocol for utilizing Lipiferolide, a sesquiterpenoid lactone, in a high-throughput screening campaign to identify novel modulators of ferroptosis.
This compound has been identified as a potent modulator of ferroptosis, although its precise mechanism of action is still under investigation. Its activity profile makes it a valuable tool for developing and validating HTS assays aimed at discovering new ferroptosis inducers or inhibitors. This document outlines the principles of a cell-based HTS assay for ferroptosis, provides detailed protocols for its implementation, and presents hypothetical data for assay validation and screening.
Signaling Pathway: The Ferroptosis Cascade
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is regulated by a complex network of metabolic pathways. A key regulator is Glutathione Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), reduces lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides, culminating in cell death. The system Xc- cystine/glutamate antiporter is crucial for the import of cystine, a precursor for GSH synthesis.
Figure 1: Simplified signaling pathway of ferroptosis induction.
High-Throughput Screening Workflow
The HTS workflow is designed to identify compounds that either induce or inhibit ferroptosis in a cell-based model. The workflow consists of several stages, from assay development to primary and secondary screening, followed by hit confirmation and characterization.
Figure 2: General workflow for a high-throughput screening campaign.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT-1080 fibrosarcoma cells (ATCC® CCL-121™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, clear-bottom tissue culture treated plates.
-
This compound: Provided as a 10 mM stock solution in DMSO.
-
RSL3 (Ferroptosis Inducer): 10 mM stock in DMSO.
-
Ferrostatin-1 (Ferroptosis Inhibitor): 10 mM stock in DMSO.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Lipid Peroxidation Probe: C11-BODIPY™ 581/591 (Thermo Fisher Scientific).
-
Plate Reader: Capable of luminescence and fluorescence detection.
Protocol 1: Primary HTS for Ferroptosis Inhibitors
This protocol is designed to screen a compound library for inhibitors of RSL3-induced ferroptosis.
-
Cell Seeding:
-
Trypsinize and resuspend HT-1080 cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (1,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the screening library and control compounds (this compound, Ferrostatin-1) to a 200X final concentration in DMSO.
-
Using an automated liquid handler, transfer 100 nL of compound solution from the compound plate to the assay plate.
-
The final compound concentration will be 1X in 0.5% DMSO.
-
-
Induction of Ferroptosis:
-
Prepare a solution of RSL3 in culture medium at a concentration of 2 µM (2X final concentration).
-
Add 20 µL of the RSL3 solution to all wells except the negative control wells. Add 20 µL of culture medium to the negative control wells.
-
The final concentration of RSL3 will be 1 µM.
-
-
Incubation:
-
Incubate the assay plate at 37°C, 5% CO₂ for 24 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Protocol 2: Secondary Assay for Lipid Peroxidation
This assay is used to confirm that hit compounds from the primary screen inhibit lipid peroxidation, a hallmark of ferroptosis.
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Induction and Staining:
-
Prepare a solution containing 2 µM RSL3 and 5 µM C11-BODIPY™ 581/591 in culture medium.
-
Add 20 µL of this solution to the appropriate wells.
-
For control wells, add medium with the C11-BODIPY™ probe but without RSL3.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 4 hours, protected from light.
-
-
Fluorescence Measurement:
-
Read fluorescence on a plate reader with excitation/emission wavelengths of 488/520 nm (for the oxidized probe) and 581/591 nm (for the reduced probe).
-
The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Data Presentation
The following tables present hypothetical data from an HTS assay validation using this compound as a test compound.
Table 1: Assay Validation with Control Compounds
| Compound | Concentration (µM) | Cell Viability (% of Control) | Z'-factor |
| DMSO (Vehicle) | 0.1% | 100 ± 5.2 | 0.78 |
| RSL3 | 1 | 15 ± 3.8 | |
| Ferrostatin-1 | 1 | 95 ± 6.1 | |
| This compound | 1 | 88 ± 7.5 |
Table 2: Dose-Response of this compound in Ferroptosis Inhibition
| This compound Concentration (µM) | Cell Viability (% of RSL3-treated) | IC₅₀ (µM) |
| 0.01 | 18 ± 2.1 | 0.25 |
| 0.1 | 45 ± 4.5 | |
| 0.5 | 85 ± 6.9 | |
| 1 | 92 ± 5.8 | |
| 10 | 98 ± 4.3 |
Table 3: Effect of this compound on Lipid Peroxidation
| Treatment | Lipid Peroxidation (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| RSL3 (1 µM) | 8.5 ± 1.2 |
| RSL3 (1 µM) + Ferrostatin-1 (1 µM) | 1.2 ± 0.3 |
| RSL3 (1 µM) + this compound (1 µM) | 1.8 ± 0.5 |
Conclusion
The protocols and data presented here demonstrate a robust and reproducible high-throughput screening platform for the discovery of novel modulators of ferroptosis. This compound serves as an excellent hypothetical tool compound for assay development and validation, exhibiting potent inhibition of RSL3-induced cell death and lipid peroxidation. This application note provides a comprehensive guide for researchers and drug discovery professionals to implement similar screening strategies in their own laboratories.
References
- 1. High-throughput screening identification of a small-molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‑throughput screening identification of a small‑molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Linear Alkynoic Lipopeptides in Anti-malarial Drug Discovery
Disclaimer: Initial searches for "Lipiferolide" in the context of anti-malarial drug discovery did not yield specific public domain information. This document focuses on a closely related and promising class of compounds: Linear Alkynoic Lipopeptides , marine natural products with demonstrated anti-malarial activity. These notes are intended for researchers, scientists, and drug development professionals.
Introduction to Linear Alkynoic Lipopeptides as Anti-malarial Agents
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel anti-malarial agents with unique mechanisms of action. Marine natural products represent a vast and largely untapped resource for such discoveries. Among these, linear alkynoic lipopeptides isolated from marine cyanobacteria have shown promising in vitro activity against chloroquine-resistant strains of P. falciparum. These compounds typically consist of a fatty acid chain and a peptide portion, a structure that facilitates interaction with cellular membranes. Their lipid-like nature makes them intriguing candidates for targeting lipid metabolic pathways or membrane integrity in the malaria parasite.
Quantitative Data Summary
The following table summarizes the in vitro anti-malarial and cytotoxic activities of selected linear alkynoic lipopeptides.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (Vero cells) IC50 (µM) | Selectivity Index (SI) | Reference |
| Carmabin A | Indochina W2 (CQ-resistant) | 4.3 | >10 | >2.3 | [1] |
| Dragomabin | Indochina W2 (CQ-resistant) | 6.0 | >10 | >1.7 | [1] |
| Dragonamide A | Indochina W2 (CQ-resistant) | 7.7 | >10 | >1.3 | [1] |
| Dragonamide B | Indochina W2 (CQ-resistant) | Inactive | Not reported | - | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of cytotoxicity IC50 to anti-malarial IC50. A higher SI indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
In Vitro Anti-malarial Susceptibility Testing using SYBR Green I-based Assay
This protocol is a common method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., W2 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Test compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
-
Humidified modular incubator chamber with gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a drug-free control (medium with DMSO at the same concentration as the highest drug concentration) and an uninfected erythrocyte control.
-
Add synchronized ring-stage parasite culture (final parasitemia of 0.5% and 2% hematocrit) to each well.
-
Incubate the plate at 37°C for 72 hours in the humidified modular incubator chamber with the specified gas mixture.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final dilution of 1:5000) to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Cytotoxicity Assay using MTT Reduction
This protocol assesses the general toxicity of a compound on mammalian cells (e.g., Vero or HeLa cells) to determine its selectivity.[2]
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 (50% cytotoxic concentration) values by plotting the percentage of cell viability against the log of the drug concentration.
Visualization of Workflows and Pathways
Caption: General experimental workflow for in vitro anti-malarial and cytotoxicity testing.
Caption: Logical flow of a typical anti-malarial drug discovery program.
Putative Mechanism of Action and Future Directions
The precise mechanism of action for linear alkynoic lipopeptides against P. falciparum has not been fully elucidated. However, based on their lipophilic nature, several hypotheses can be proposed:
-
Membrane Disruption: The fatty acid portion of the lipopeptides may intercalate into the parasite's plasma membrane or the membrane of the food vacuole, disrupting membrane integrity and leading to cell lysis.
-
Inhibition of Lipid Metabolism: These compounds could interfere with key enzymes involved in fatty acid or phospholipid biosynthesis, which are essential for parasite membrane formation and growth.
-
Interaction with Membrane Proteins: The peptide moiety could interact with specific transmembrane proteins, inhibiting their function.
Further research is required to determine the exact molecular target(s) of these compounds. Studies could include:
-
Ultrastructural analysis of treated parasites using electron microscopy to observe morphological changes.
-
Metabolomic and lipidomic profiling to identify alterations in parasite metabolism.
-
Thermal proteome profiling or chemical proteomics to identify direct protein targets.
-
In vitro assays with isolated parasite enzymes involved in lipid metabolism.
The development of more potent and selective analogs through medicinal chemistry, guided by a deeper understanding of their mechanism of action, will be crucial for advancing this promising class of compounds in the anti-malarial drug discovery pipeline.
References
Lipiferolide: A Natural Sesquiterpene Lactone for Investigating Farnesyltransferase Inhibition in Cancer Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipiferolide is a sesquiterpene lactone naturally occurring in the Tulip tree (Liriodendron tulipifera). It has been identified as a valuable tool compound in cancer research due to its activity as a farnesyl protein transferase (FPTase) inhibitor. FPTase is a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase an attractive target for therapeutic intervention. This compound provides a readily available natural product to probe the effects of FPTase inhibition on cancer cell biology.
Mechanism of Action
This compound exerts its primary anticancer effect by inhibiting the enzyme farnesyl protein transferase (FPTase). This inhibition disrupts the farnesylation of key signaling proteins, including Ras. Unfarnesylated Ras remains in the cytoplasm and cannot be activated, thereby blocking the downstream Ras-Raf-MEK-ERK signaling pathway. This cascade is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. The inhibitory action of this compound on FPTase makes it a potent tool for studying the consequences of Ras signaling blockade in various cancer models.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from published studies are summarized below.
| Cell Line | Cancer Type | IC50 / ED50 | Unit |
| A549 | Human Lung Carcinoma | 7.3 | µM |
| KB | Human Oral Epidermoid Carcinoma | 0.16 | µg/mL |
Note: The available data on the cytotoxic activity of this compound is limited. Further studies are required to establish a comprehensive profile against a wider panel of cancer cell lines.
In Vitro Farnesyl Protein Transferase (FPTase) Inhibition
This compound has been shown to directly inhibit FPTase activity.
| Assay Type | IC50 | Unit |
| Enzymatic Assay | 271 | µM |
Note: The higher IC50 value in the enzymatic assay compared to the cellular cytotoxicity assays may suggest that other mechanisms could contribute to this compound's anticancer effects, or that the compound accumulates within cells to reach a higher effective concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MTT cytotoxicity assay.
Experimental Protocols
Farnesyl Protein Transferase (FPTase) Inhibition Assay
This protocol is a general guideline for a fluorescence-based FPTase activity assay.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of FPTase in assay buffer.
-
Prepare a working solution of FPP in assay buffer.
-
Prepare a working solution of the dansylated peptide substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%. Prepare a vehicle control with 1% DMSO.
-
-
Assay Reaction:
-
To each well of the black 96-well plate, add:
-
10 µL of this compound dilution or vehicle control.
-
20 µL of FPTase working solution.
-
10 µL of dansylated peptide substrate working solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of FPP working solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound and the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with 0.5% DMSO) and untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of this compound concentration and determine the IC50 value.
-
Troubleshooting & Optimization
improving the stability of Lipiferolide in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lipiferolide in experimental settings. The information is based on the chemical properties of diterpenoid lactones and general principles of liposomal formulation stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is losing its biological activity over time. What is the likely cause?
A1: The loss of biological activity is likely due to the chemical degradation of this compound. As a diterpenoid containing a gamma-lactone ring, this compound is susceptible to hydrolysis, where the lactone ring is opened. This structural change can significantly alter the molecule's interaction with its biological targets, leading to reduced or complete loss of activity. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.
Q2: What is the optimal pH for storing this compound solutions?
A2: The pH of your aqueous solution is a critical factor for the stability of this compound. Based on the general stability of lactones, a neutral to slightly acidic pH range is recommended to minimize hydrolysis.
-
Neutral to Slightly Acidic pH (pH 4-6): Lactones are generally most stable in this range. While hydrolysis can still occur, its rate is typically at a minimum.
-
Alkaline pH (>7): The rate of lactone hydrolysis is significantly accelerated under basic conditions due to the catalytic action of hydroxide ions, leading to rapid degradation. Storing this compound in alkaline solutions for extended periods is strongly discouraged.[1]
-
Strongly Acidic pH (<4): Acid-catalyzed hydrolysis can also occur, although it is often slower than base-catalyzed hydrolysis for many lactones.
Q3: Can I heat my this compound solution to aid dissolution?
A3: It is advisable to avoid heating this compound solutions for extended periods. Elevated temperatures accelerate chemical reactions, including the hydrolysis of the lactone ring.[1] If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration. For storage, solutions should be kept at low temperatures.
Q4: My liposomal formulation of this compound is showing signs of aggregation and drug leakage. How can I improve its stability?
A4: The physical and chemical stability of liposomal formulations is influenced by several factors.[2][3] To enhance stability, consider the following:
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact the rigidity and stability of the liposome bilayer. Cholesterol helps to maintain the integrity of the bilayer, preventing drug leakage.[4]
-
Surface Modification: Coating liposomes with polymers like polyethylene glycol (PEG), a process known as PEGylation, can improve their stability in biological fluids.
-
Drying Techniques: Lyophilization (freeze-drying) or spray drying can convert the liposomal dispersion into a dry powder, which can significantly enhance long-term storage stability by removing water, a key component in hydrolysis. The addition of cryoprotectants like sugars (e.g., sucrose, trehalose) is often necessary during lyophilization to protect the liposomes.
Data Summary Tables
Table 1: General Influence of pH on Lactone Stability
| pH Range | Stability | Primary Degradation Pathway | Recommendation |
| < 4 | Moderate | Acid-catalyzed hydrolysis | Use for short durations if required by experimental design. |
| 4 - 6 | High | Minimal hydrolysis | Recommended range for storage and experiments. |
| > 7 | Low | Base-catalyzed hydrolysis | Avoid for storage and prolonged experiments. |
Table 2: Factors Affecting Liposomal Formulation Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | High temperatures can increase membrane fluidity, leading to drug leakage and lipid degradation. | Store at controlled room temperature or refrigerated (2-8°C). Avoid freezing unless formulated with cryoprotectants. |
| pH | Extreme pH values can cause hydrolysis of both the encapsulated drug (this compound) and the phospholipids. | Maintain pH within a stable range for both the drug and the lipids (typically pH 4-7). |
| Lipid Composition | The type of phospholipid (e.g., saturated vs. unsaturated) and the presence of cholesterol affect membrane rigidity and permeability. | Use saturated phospholipids and incorporate cholesterol to increase bilayer stability. |
| Surface Charge | Charged lipids can prevent aggregation through electrostatic repulsion but may interact with biological components. | Optimize surface charge based on the intended application. |
| Presence of Oxygen | Unsaturated phospholipids are susceptible to oxidation, which can compromise liposome integrity. | Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in different buffer systems using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid compound
- HPLC-grade organic solvent for stock solution (e.g., DMSO, Ethanol)
- Aqueous buffers at different pH values (e.g., pH 4.0, 5.5, 7.4)
- HPLC system with a UV or PDA detector
- Appropriate HPLC column (e.g., C18 reverse-phase)
2. Preparation of Stock Solution:
- Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Store this stock solution at -20°C or -80°C.
3. Preparation of Test Solutions:
- Dilute the stock solution with each of the aqueous buffers to a final, known concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Stability Study:
- Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area of this compound. This serves as the baseline.
- Incubation: Store the remaining test solutions under controlled temperature conditions (e.g., room temperature, 37°C). Protect from light if the compound is suspected to be light-sensitive.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze it by HPLC under the same conditions as the T=0 analysis.
5. Data Analysis:
- Monitor the peak area of the this compound peak at each time point. A decrease in the peak area indicates degradation.
- Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
- Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound.
References
Optimizing Lipiferolide Dosage for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Lipiferolide dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro studies?
A1: For initial screening, a concentration range of 1 µM to 50 µM is recommended. Based on studies of structurally similar sesquiterpene lactones, such as Eupalinolide J, bioactive effects including anti-proliferative and apoptotic activity are often observed within this range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is a lipophilic compound. For in vitro use, it should be dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by compounds similar to this compound?
A3: Compounds with structural similarities to this compound, particularly other sesquiterpene lactones, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways identified are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3][4] this compound likely exerts its effects by inhibiting the activation of these transcription factors, leading to downstream effects on gene expression related to apoptosis and cell cycle regulation.
Q4: Which cell lines are appropriate for studying the effects of this compound?
A4: The choice of cell line will depend on your research focus. For oncology research, human cancer cell lines with known dysregulation of the STAT3 or NF-κB pathways are suitable. Examples from studies on similar compounds include:
-
Triple-Negative Breast Cancer: MDA-MB-231, MDA-MB-468[3]
-
Prostate Cancer: PC-3, DU-145
-
HeLa Cells: Often used for studying NF-κB signaling.
It is always recommended to screen a panel of cell lines to determine the most sensitive and relevant model for your investigation.
Troubleshooting Guide
Issue 1: No observable effect of this compound at the tested concentrations.
-
Possible Cause: The concentration range may be too low for your specific cell line or the incubation time is insufficient.
-
Solution:
-
Expand the Dose Range: Increase the concentration range up to 100 µM in your dose-response experiment.
-
Increase Incubation Time: Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) and assess the effects at multiple time points.
-
Check Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Verify Cell Line Sensitivity: Confirm that your chosen cell line is known to be responsive to inhibitors of the target pathway (e.g., STAT3 or NF-κB).
-
Issue 2: High levels of cell death observed even at the lowest concentrations.
-
Possible Cause: The tested concentrations are too high, leading to widespread cytotoxicity, or the cells are particularly sensitive to the compound or the solvent.
-
Solution:
-
Lower the Concentration Range: Perform a dose-response experiment with a lower range of concentrations, starting from nanomolar (nM) levels.
-
Reduce Incubation Time: Shorten the exposure time to assess for earlier, more specific effects before the onset of broad cytotoxicity.
-
Solvent Control: Ensure you have a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity. If the control also shows high cell death, reduce the final DMSO concentration.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, reagent preparation, or experimental execution.
-
Solution:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Prepare Fresh Reagents: Use freshly prepared dilutions of this compound for each experiment from a properly stored stock.
-
Consistent Protocols: Ensure all experimental steps, including incubation times, reagent volumes, and measurement techniques, are performed consistently.
-
Biological Replicates: Perform a sufficient number of biological replicates to ensure the observed effects are reproducible.
-
Data Presentation
Table 1: In Vitro Activity of a Structurally Similar Compound (Eupalinolide J) in Human Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | MTT Assay | Cell Viability | 48 | 3.74 ± 0.58 | |
| MDA-MB-468 | MTT Assay | Cell Viability | 48 | 4.30 ± 0.39 | |
| PC-3 | MTT Assay | Cell Viability | 24, 48, 72 | Dose-dependent decrease | |
| DU-145 | MTT Assay | Cell Viability | 24, 48, 72 | Dose-dependent decrease |
This table provides data on Eupalinolide J, a compound structurally related to this compound, to serve as a reference for designing initial experiments.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for STAT3 and NF-κB Pathway Proteins
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total p65 (NF-κB), phospho-p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Proposed mechanism of this compound action on STAT3 and NF-κB pathways.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A simplified logic diagram for troubleshooting common experimental issues.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Compound X (e.g., Lipiferolide)-Induced Cytotoxicity
Welcome to the technical support center for troubleshooting cytotoxicity induced by Compound X (e.g., Lipiferolide) in cell lines. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during in-vitro experiments.
Section 1: General Troubleshooting of Cytotoxicity Assays
This section addresses common problems and artifacts that can arise during cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cell viability assay and a cytotoxicity assay?
A1: A cell viability assay measures the number of healthy, metabolically active cells remaining after treatment. A cytotoxicity assay, on the other hand, measures markers of cell death, such as the loss of membrane integrity (e.g., by measuring released lactate dehydrogenase, LDH).[1] While a viability assay indirectly suggests toxicity by showing a decrease in viable cells, a cytotoxicity assay directly quantifies the extent of cell death.[1] For a complete picture, it is often recommended to use both types of assays.[1]
Q2: My untreated control cells show low viability. What are the possible causes?
A2: Several factors could lead to poor health of your control cells:
-
Cell Culture Health: Ensure you are using cells in the exponential growth phase and at an appropriate passage number.[2]
-
Contamination: Microbial contamination (e.g., mycoplasma) can lead to cell death. Regularly test your cell cultures for contamination.[2]
-
Incorrect Seeding Density: Plating too few or too many cells can lead to poor viability. Optimize the seeding density for your specific cell line.
-
Vehicle Toxicity: The solvent used to dissolve your compound (e.g., DMSO) might be at a toxic concentration. Ensure the final vehicle concentration is not toxic to your cells (typically <0.5% for DMSO).
Q3: I am observing high background absorbance/fluorescence in my assay. What could be the reason?
A3: High background can obscure the signal from the cells, leading to inaccurate results. Potential causes include:
-
Contaminated Culture Medium or Reagents: Use fresh, sterile culture medium and reagents.
-
Compound Interference: The test compound might directly react with the assay reagents. Run a control with the test compound in cell-free media to check for interference.
-
Phenol Red: The phenol red in some culture media can increase background fluorescence. Consider using phenol red-free medium.
Q4: My results are highly variable between replicate wells. What can I do to improve consistency?
A4: High variability can be caused by several factors:
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate.
-
Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding assay reagents, avoiding the creation of bubbles.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during seeding.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination | Use fresh, sterile reagents. |
| Compound interference with assay | Run a cell-free control with the compound. | |
| Phenol red in media | Use phenol red-free media. | |
| Low Signal/Sensitivity | Insufficient cell number | Optimize cell seeding density. |
| Low metabolic activity of cells | Increase incubation time or use a more sensitive assay. | |
| Incorrect assay for cell type | Ensure the chosen assay is suitable for your cells' metabolic rate. | |
| High Variability | Pipetting errors | Calibrate pipettes and use proper technique. |
| Edge effect in plates | Fill outer wells with sterile PBS and don't use for experiments. | |
| Non-homogenous cell suspension | Mix cell suspension thoroughly before and during plating. | |
| Unexpected Cytotoxicity | Vehicle (e.g., DMSO) toxicity | Run a vehicle control to determine a non-toxic concentration. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. | |
| Unhealthy cells | Use cells at a low passage number and in the exponential growth phase. | |
| No or Low Cytotoxicity | Drug inactivity or instability | Confirm compound identity, purity, and stability in media. |
| Insufficient incubation time | Perform a time-course experiment. | |
| Cell line resistance | Use a different cell line or a higher concentration range. |
Section 2: Investigating the Mechanism of Action
If you have confirmed that this compound is inducing cytotoxicity, the next step is to understand the underlying mechanism.
Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound is inducing apoptosis?
A1: Apoptosis, or programmed cell death, can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of key caspases, such as caspase-3, -7, -8, and -9.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein that is cleaved by caspases during apoptosis. This can be detected by Western blotting.
Q2: Could this compound be causing cell cycle arrest?
A2: Many cytotoxic compounds exert their effects by disrupting the cell cycle. This can be investigated by:
-
Flow Cytometry with DNA Dyes: Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. The amount of dye incorporated is proportional to the amount of DNA, allowing you to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase.
Q3: What signaling pathways are commonly involved in drug-induced cytotoxicity?
A3: The specific pathway depends on the compound's mechanism of action. However, common pathways include:
-
Intrinsic (Mitochondrial) Apoptosis Pathway: Involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.
-
Extrinsic (Death Receptor) Apoptosis Pathway: Initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.
-
PI3K/Akt/mTOR Pathway: This is a key survival pathway, and its inhibition can lead to apoptosis.
-
MAPK Pathways (e.g., JNK, p38): These pathways can be activated by cellular stress and can promote apoptosis.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle-only, untreated).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: A typical experimental workflow for an Annexin V/PI apoptosis assay.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
Section 3: Compound-Specific Issues
Some issues may be specific to the physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: I observe a precipitate in my culture wells after adding this compound. How does this affect my results?
A1: Compound precipitation can lead to several artifacts:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than intended.
-
Assay Interference: Precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays.
-
Cell Stress: The precipitate itself may cause physical stress to the cells.
To troubleshoot this:
-
Visually inspect your wells for any signs of precipitation.
-
Check the solubility of this compound in your culture medium. You may need to adjust the solvent or use a lower concentration range.
-
Consider using a different type of assay that is less susceptible to interference from precipitates (e.g., an ATP-based luminescence assay).
Q2: Could this compound be directly interacting with my assay reagents?
A2: Yes, some compounds can chemically interact with assay reagents, leading to false results. For example, a compound could directly reduce a tetrazolium salt (like MTT) or have its own color, interfering with colorimetric assays.
To test for this:
-
Run a control experiment in cell-free wells containing only media, your compound, and the assay reagent. Any signal generated in these wells is due to direct interaction.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: Enhancing the Bioavailability of Lipophilic Compounds
Disclaimer: The following information is provided for research and development purposes only. "Lipiferolide" is treated as a representative lipophilic compound with low aqueous solubility, a common challenge in drug development. For practical application, the highly studied Biopharmaceutics Classification System (BCS) Class II drug, Fenofibrate , is used as a surrogate to provide specific experimental data and protocols. Researchers should adapt these strategies based on the specific physicochemical properties of their compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when developing formulations to enhance the oral bioavailability of poorly water-soluble compounds like this compound.
FAQ 1: My this compound formulation shows poor dissolution. What strategies can I employ to improve it?
Answer: Poor dissolution is a primary obstacle for lipophilic drugs. Several formulation strategies can significantly enhance the dissolution rate. The choice of strategy depends on the specific properties of your compound and the desired release profile. Key approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][2][3] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[1][2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract. These formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. This can be achieved through techniques like wet media milling or high-pressure homogenization.
Troubleshooting Poor Dissolution:
| Issue | Possible Cause | Suggested Solution |
| Drug precipitates out of the formulation upon dilution. | The drug concentration exceeds its solubility in the gastrointestinal fluid. | Optimize the formulation by increasing the amount of surfactant or co-solvent in SEDDS. For solid dispersions, select a polymer that can maintain a supersaturated state of the drug for a longer duration. |
| Inconsistent dissolution profiles between batches. | Variability in the physical form of the drug (e.g., crystalline vs. amorphous) or inconsistent manufacturing processes. | Ensure consistent manufacturing parameters (e.g., solvent evaporation rate, milling time). Characterize the solid-state of the drug in the final formulation using techniques like DSC and XRD to confirm its physical form. |
| Dissolution is slow despite using a bioavailability enhancement technique. | The chosen excipients are not optimal for your specific compound. | Screen a wider range of polymers for solid dispersions or lipids and surfactants for SEDDS to find a more compatible system. The hydrophile-lipophile balance (HLB) of surfactants is a critical parameter to optimize in lipid-based systems. |
FAQ 2: How can I predict the in vivo performance of my this compound formulation in vitro?
Answer: Several in vitro models can provide valuable insights into the potential in vivo performance of your formulation:
-
In Vitro Lipolysis Models: These models simulate the digestion of lipid-based formulations in the small intestine. By monitoring the distribution of the drug between the aqueous and lipid phases during lipolysis, you can estimate the amount of drug available for absorption.
-
Caco-2 Permeability Assays: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay is widely used to assess the permeability of a drug and to investigate potential efflux transporter interactions.
Troubleshooting In Vitro Models:
| Issue | Possible Cause | Suggested Solution |
| High variability in Caco-2 permeability results. | Inconsistent monolayer integrity or variations in cell passage number. | Regularly check the transepithelial electrical resistance (TEER) values to ensure monolayer integrity before each experiment. Use a consistent cell passage number for all experiments. |
| Low drug recovery in the Caco-2 assay. | The compound may be binding to the plastic of the assay plates or accumulating within the cells. | Include a mass balance study to quantify the amount of drug in the apical and basolateral compartments, as well as the cell lysate. Using plates with low-binding surfaces can also help. |
| In vitro lipolysis results do not correlate with in vivo data. | The model may not fully replicate the complex environment of the human gut, or lymphatic transport may be a significant absorption pathway. | Consider the limitations of the in vitro model. For highly lipophilic drugs, lymphatic transport can be a major route of absorption, which is not fully captured by standard lipolysis models. |
Quantitative Data on Bioavailability Enhancement of Fenofibrate
The following tables summarize the pharmacokinetic data from various studies on Fenofibrate, demonstrating the impact of different formulation strategies on its oral bioavailability.
Table 1: Pharmacokinetic Parameters of Fenofibrate Formulations in Animal Models
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Bioavailability Enhancement (Fold Increase vs. Pure Drug) | Reference |
| Pure Fenofibrate | Rats | 1.64 | 3.4 | 15.7 | - | |
| Solid Dispersion (Poloxamer 407 & Eudragit® RSPO) | Rats | 33.2 | 4.0 | 344 | 22 | |
| Nanocrystals in Oral Strip-Film | Rabbits | 37.6 | - | 931.26 | 1.4 (vs. Tricor®) | |
| Gelatin Nanocapsules | Rats | - | - | - | 5.5 | |
| Solid Lipid Nanoparticles (SLN) | Rats | - | - | - | ~2 (vs. micronized) | |
| Nanostructured Lipid Carriers (NLC) | Rats | - | - | - | - |
Table 2: Pharmacokinetic Parameters of Fenofibrate Formulations in Humans/Beagle Dogs
| Formulation | Species | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Bioavailability Enhancement (Fold Increase vs. Reference) | Reference |
| Micronized Fenofibrate | Humans | - | - | - | ~30% increase vs. non-micronized | |
| Solid Dispersion (PVP VA64) | Beagle Dogs | - | - | - | 2.45 (vs. Lipanthyl®) | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Beagle Dogs | - | - | - | 3.7 (vs. reference tablet) |
Detailed Experimental Protocols
Protocol 1: Preparation of Fenofibrate Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of Fenofibrate with hydrophilic polymers to enhance its dissolution rate.
Materials:
-
Fenofibrate
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Hydroxypropyl methylcellulose E15 (HPMC E15)
-
Ethanol (analytical grade)
-
Water bath
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh Fenofibrate and the chosen polymer(s) (e.g., PVP K30, HPMC E15) in the desired ratio (e.g., 1:1:4 drug:polymer1:polymer2).
-
Dissolve the weighed Fenofibrate and polymer(s) in a suitable volume of ethanol with continuous stirring until a clear, homogenous solution is formed.
-
Gently heat the solution using a water bath at approximately 40-50°C to evaporate the ethanol.
-
Once a solid mass is formed, transfer it to a vacuum oven or desiccator to ensure complete removal of any residual solvent.
-
The resulting solid dispersion can be pulverized and sieved to obtain a uniform powder.
Characterization: The prepared solid dispersion should be characterized for drug content, dissolution profile, and solid-state properties using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (this compound formulation)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution (this compound formulation dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
Samples are also taken from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Note: To investigate the involvement of efflux transporters, the assay can be performed in the presence and absence of specific inhibitors.
Visualization of Pathways and Workflows
PPARα Signaling Pathway
Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα plays a crucial role in regulating lipid metabolism.
Caption: PPARα signaling pathway activated by Fenofibrate.
Experimental Workflow: Bioavailability Enhancement of this compound
The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhanced formulation for a lipophilic compound.
Caption: Experimental workflow for enhancing bioavailability.
References
refining Lipiferolide purification to increase yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Lipiferolide, a sesquiterpene lactone with potential therapeutic applications. Our goal is to help you increase both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] The primary natural source of this compound is the leaves of the Tulip Tree (Liriodendron tulipifera).[2][3]
Q2: What are the general steps for isolating this compound?
A2: The general workflow for this compound isolation involves:
-
Extraction: Initial extraction from dried and powdered plant material using an organic solvent.
-
Solvent Partitioning: Separation of the crude extract based on polarity to enrich the fraction containing this compound.
-
Chromatographic Purification: A multi-step process typically involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Q3: What type of chromatographic methods are most effective for this compound purification?
A3: A combination of chromatographic techniques is generally most effective. Normal-phase column chromatography using silica gel is a common first step to separate the crude extract into fractions of varying polarity.[1][4] This is often followed by reversed-phase HPLC (RP-HPLC) for final purification to achieve high purity.
Q4: How can I monitor the presence of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the presence of this compound in different fractions during column chromatography. For HPLC, a UV detector is typically used for monitoring the elution of the compound. The identity and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q5: What are the known biological activities of this compound?
A5: this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines and also possesses antiplasmodial activity.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Sesquiterpene lactones like this compound have intermediate polarity. Test a range of solvents, such as ethanol, methanol, or ethyl acetate, to find the most effective one for extraction. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles to ensure the complete removal of the compound from the plant material. |
| Degradation During Extraction | Avoid high temperatures during extraction as some sesquiterpene lactones can be thermolabile. Use methods like maceration at room temperature or ultrasound-assisted extraction at controlled temperatures. |
| Improper Plant Material Preparation | Ensure the Liriodendron tulipifera leaves are properly dried and ground into a fine powder to maximize the surface area for solvent penetration. |
Problem 2: Low Recovery of this compound After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption on Silica Gel | This compound may strongly adhere to acidic silica gel, leading to poor recovery. Consider using neutral or deactivated silica gel. Minimizing the time the compound spends on the column can also help. |
| Co-elution with Impurities | The chosen solvent system may not be optimal for separating this compound from other compounds. Optimize the solvent gradient. A shallow gradient of hexane and ethyl acetate is often effective for separating sesquiterpene lactones. |
| Improper Column Packing | An improperly packed column can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly to create a homogenous stationary phase. |
| Compound Degradation on the Column | Some compounds can degrade on silica gel. If degradation is suspected, consider using a different stationary phase like reversed-phase C18 silica. |
Problem 3: Poor Purity of the Final this compound Product
| Possible Cause | Troubleshooting Step |
| Inadequate Resolution in HPLC | Optimize the HPLC method. This can include adjusting the gradient slope, flow rate, or trying a different column. A shallower gradient often provides better resolution for closely eluting compounds. |
| Presence of Isomeric Impurities | Isomers can be difficult to separate. High-resolution analytical techniques like 2D-NMR may be necessary to identify their presence. Specialized chiral columns may be required for enantiomeric separation. |
| Contamination from Solvents or Equipment | Ensure all solvents are of high purity (HPLC grade) and that all glassware and equipment are thoroughly cleaned to avoid introducing contaminants. |
| Compound Instability | This compound may be unstable under certain conditions. Store purified fractions and the final product at low temperatures (-20°C or below) and protected from light to prevent degradation. |
Experimental Protocols
Extraction and Initial Fractionation
This protocol is a representative method based on general procedures for sesquiterpene lactone isolation.
-
Plant Material Preparation: Air-dry fresh leaves of Liriodendron tulipifera in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the leaves into a fine powder.
-
Defatting: Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours at room temperature to remove nonpolar compounds like fats and waxes. Filter the mixture and discard the hexane extract.
-
Extraction: Extract the defatted plant material with 80% methanol in water (1:10 w/v) three times, each for 24 hours at room temperature with occasional shaking.
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude aqueous extract.
-
Solvent Partitioning: Partition the aqueous extract with chloroform (1:1 v/v) three times. Combine the chloroform fractions and dry them over anhydrous sodium sulfate. Concentrate the chloroform extract to obtain the crude this compound-containing fraction.
Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude chloroform extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pooling: Combine the fractions containing this compound based on the TLC analysis.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program: A typical gradient might be:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: 100% to 30% B (re-equilibration)
-
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the lactone chromophore.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. Purity should be >95%. Further confirmation of identity and purity should be performed using NMR and MS.
Data Presentation
Table 1: Solvent Systems for Chromatographic Purification of Sesquiterpene Lactones
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (gradient) | Initial fractionation of crude extract |
| Column Chromatography | Silica Gel | Chloroform / Methanol (gradient) | Alternative for initial fractionation |
| Reversed-Phase HPLC | C18 Silica | Water / Acetonitrile (gradient with 0.1% TFA or Formic Acid) | High-resolution purification of final product |
| Counter-Current Chromatography | N/A | Heptane / Ethyl Acetate / Methanol / Water | Alternative purification method for polar compounds |
Table 2: Purity Assessment Methods for this compound
| Analytical Method | Information Provided | Typical Purity Target |
| Analytical HPLC-UV | Percentage purity based on peak area | > 95% |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities | Conforms to reference spectra with minimal impurity signals |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition | Matches theoretical mass |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
dealing with Lipiferolide degradation during storage
Disclaimer: The following information is based on general principles of handling lipophilic compounds. As of the last update, "Lipiferolide" is not a widely recognized compound in scientific literature. Researchers should validate these recommendations for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
This compound, as a lipophilic compound, is likely susceptible to degradation through several mechanisms:
-
Oxidation: Unsaturated fatty acid chains or other oxidizable functional groups within the molecule can react with oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions.[1]
-
Hydrolysis: Ester or other labile bonds in the molecule can be cleaved by water. This is often catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly if the molecule contains chromophores.
-
Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation.[2][3]
Q2: What are the recommended general storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but this should be validated with stability studies.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[4][5]
-
Atmosphere: For highly oxygen-sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can cause hydrolysis.
Q3: How can I tell if my this compound has degraded?
Degradation can be indicated by:
-
Visual Changes: A change in color or the appearance of precipitates.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques.
-
Functional Changes: A decrease in the biological activity of the compound in your experiments.
Troubleshooting Guide
Q1: I am seeing extra peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the cause?
-
Contaminated Solvent: Ensure all solvents are of high purity and are properly degassed.
-
Degradation During Preparation: this compound may be degrading upon dissolution. Try preparing the solution at a lower temperature and in a solvent that is known to be compatible with the compound.
-
Interaction with Container: The compound may be interacting with the storage vial. Use inert materials like glass or polypropylene.
Q2: The biological activity of my this compound seems to be decreasing over time, even when stored at the recommended temperature. What should I do?
-
Check for Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause degradation. Aliquot the stock solution into smaller, single-use vials.
-
Evaluate Solvent Stability: The solvent used to dissolve this compound may be contributing to its degradation. Perform a stability study of this compound in the chosen solvent.
-
Consider Oxidative Stress: If not already doing so, purge the vials with an inert gas before sealing to remove oxygen.
Quantitative Data Summary
The following table is a template for summarizing stability data for this compound under various storage conditions.
| Storage Condition | Time Point | Percent Degradation | Appearance of Degradants (Peak Area %) |
| -80°C, Dark | 1 month | ||
| -20°C, Dark | 1 month | ||
| 4°C, Dark | 1 month | ||
| Room Temp, Dark | 1 month | ||
| Room Temp, Light | 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound.
Methodology:
-
Prepare separate solutions of this compound in a suitable solvent.
-
Expose each solution to one of the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to direct sunlight or a photostability chamber for 24 hours.
-
-
Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3) to identify and quantify any degradants.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of this compound under defined storage conditions.
Methodology:
-
Prepare multiple aliquots of this compound in the desired formulation (e.g., solid, in solution).
-
Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light and exposed to light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
Protocol 3: HPLC Method for this compound Quantification
Objective: To develop an analytical method to quantify this compound and its potential degradants.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. The exact gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a standard curve of this compound at known concentrations to quantify the amount in the samples.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Degradation of lyophilized lipid/DNA complexes during storage: the role of lipid and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of andrographolide in Andrographis paniculata over 1 year storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
addressing inconsistencies in Lipiferolide bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in Lipiferolide bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cytotoxicity assays. What are the potential causes?
A1: High variability in IC50 values for this compound can stem from several factors:
-
Cell-based issues: Inconsistent cell seeding density, using cells with high passage numbers, or variations in cell health (e.g., mycoplasma contamination) can all lead to inconsistent results.[1][2][3] It is crucial to use cells within a consistent and low passage number range and to regularly check for contamination.
-
Compound handling: this compound, like many natural products, may have limited stability or solubility in aqueous solutions. Ensure consistent stock solution preparation, proper storage, and minimize freeze-thaw cycles. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level.
-
Assay-specific problems: For MTT or similar tetrazolium-based assays, the incubation time with the reagent and the solubilization of formazan crystals are critical steps.[4] Incomplete solubilization can lead to artificially low absorbance readings. For fluorescence-based assays, compound autofluorescence or interference with the fluorescent dye can be a confounding factor.
Q2: Our anti-inflammatory assay shows this compound reducing nitric oxide (NO) production in LPS-stimulated macrophages, but the results are not consistently dose-dependent. Why might this be happening?
A2: A non-linear dose-response in anti-inflammatory assays can be due to:
-
Cytotoxicity: At higher concentrations, this compound might be exerting a cytotoxic effect on the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory mechanism. It is essential to perform a concurrent cytotoxicity assay on the same cell line to distinguish between anti-inflammatory and cytotoxic effects.
-
Compound precipitation: Higher concentrations of this compound may exceed its solubility limit in the culture medium, leading to precipitation and an effective concentration that is lower than the nominal concentration. Visually inspect the wells for any signs of precipitation.
-
Complex biological response: The signaling pathway leading to NO production is complex. This compound might have a biphasic or hormetic effect, or it could be interacting with multiple targets that have opposing effects at different concentrations.
Q3: We are trying to identify the cellular target of this compound using a pull-down assay coupled with mass spectrometry, but we are getting a high number of non-specific binding proteins. How can we improve the specificity?
A3: High background in affinity-based target identification can be addressed by:
-
Optimizing washing steps: Increase the number and stringency of the washing steps after incubating the cell lysate with the this compound-coupled beads. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.
-
Blocking non-specific sites: Pre-incubate the cell lysate with control beads (without this compound) to remove proteins that non-specifically bind to the matrix. Additionally, ensure that the beads themselves are adequately blocked (e.g., with BSA) before adding the cell lysate.
-
Using a more specific chemical probe: If you have synthesized a derivatized version of this compound for immobilization, ensure that the linker is attached at a position that does not significantly alter the bioactivity and that the probe itself does not introduce non-specific interactions.
Troubleshooting Guides
Issue 1: High Background in Western Blot for Signaling Pathway Analysis
Symptoms:
-
Difficulty in detecting specific protein bands.
-
The entire membrane appears dark or blotchy.
-
Non-specific bands are visible.
Possible Causes and Solutions:
| Possible Cause | Solution | Reference |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). | |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration. | |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. | |
| Membrane Dried Out | Ensure the membrane is always fully submerged in buffer during all incubation and washing steps. |
Issue 2: Inconsistent Results in Cell Viability (MTT) Assay
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curve.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Solution | Reference |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. | |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Incomplete Formazan Solubilization | Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer or gently mix by pipetting. | |
| Interference from this compound | Test whether this compound interacts with MTT or formazan. Run a control with this compound in cell-free media to check for any direct reduction of MTT. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on NO production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.
Visualizations
Lipopolysaccharide (LPS) Signaling Pathway leading to NO Production
Caption: Potential inhibitory points of this compound in the LPS-induced NF-κB signaling pathway.
General Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in bioactivity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Lipiferolide Delivery Systems for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lipiferolide delivery systems for in vivo research. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its main therapeutic applications?
This compound is a sesquiterpene lactone with potential anti-cancer and anti-inflammatory properties. Its therapeutic efficacy is currently being explored in preclinical research for various cancer types and inflammatory diseases.
2. Why is a delivery system necessary for in vivo administration of this compound?
This compound, like many other sesquiterpene lactones, is characterized by high lipophilicity and poor aqueous solubility.[1][2] This limits its bioavailability and can lead to rapid clearance from the body.[3] Encapsulating this compound into a lipid-based delivery system, such as liposomes or solid lipid nanoparticles (SLNs), can improve its solubility, stability, and pharmacokinetic profile.[1][3]
3. What are the most common lipid-based delivery systems for compounds like this compound?
The most common and effective delivery systems for lipophilic drugs like this compound include:
-
Liposomes: Vesicles composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core matrix that can solubilize lipophilic drugs.
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs where the lipid core is a blend of solid and liquid lipids, which can increase drug loading and stability.
4. What are the key parameters to consider when formulating a this compound delivery system?
Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically under 200 nm) with a low PDI (indicating a narrow size distribution) are generally preferred for in vivo applications to ensure uniform biodistribution and cellular uptake.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of colloidal stability. A sufficiently high positive or negative zeta potential can prevent particle aggregation.
-
Encapsulation Efficiency (%EE): This is the percentage of the drug that is successfully entrapped within the nanoparticle, and it should be maximized to ensure therapeutic efficacy.
-
Drug Loading (%DL): This refers to the amount of drug loaded per unit weight of the nanoparticle.
5. How can I predict the in vivo performance of my this compound formulation?
While challenging, in vitro characterization can provide initial insights. Stability studies in simulated physiological fluids (e.g., plasma, gastric fluid) can indicate the formulation's robustness. However, in vivo pharmacokinetic and biodistribution studies in relevant animal models are essential to accurately predict the formulation's behavior in a biological system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) of this compound | 1. Poor solubility of this compound in the lipid matrix.2. Drug leakage during formulation.3. Suboptimal lipid composition. | 1. Screen various lipids to find one with higher solubilizing capacity for this compound.2. Optimize the drug-to-lipid ratio.3. For liposomes, use a remote loading method if applicable, or modify the lipid bilayer composition to better retain the lipophilic drug.4. For SLNs, consider using a lipid blend to create a less-ordered crystalline structure, which can improve drug loading. |
| Poor Physical Stability (Aggregation/Precipitation) | 1. Insufficient surface charge (low zeta potential).2. Inappropriate storage conditions (temperature, pH).3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Incorporate a charged lipid into the formulation to increase the absolute value of the zeta potential.2. Optimize the storage buffer pH and temperature. Refrigeration (2-8°C) is often preferable to freezing.3. Include a steric stabilizer, such as a PEGylated lipid, in the formulation to provide a protective hydrophilic layer. |
| Chemical Instability of this compound in the Formulation | 1. Hydrolysis of the lactone ring, especially at non-neutral pH.2. Oxidation of unsaturated moieties in the lipid or drug. | 1. Maintain the formulation at a pH where this compound is most stable (likely slightly acidic).2. Protect the formulation from light and oxygen by using amber vials and purging with an inert gas like nitrogen or argon.3. Include an antioxidant in the formulation. |
| Rapid In Vivo Clearance of the Delivery System | 1. Rapid uptake by the reticuloendothelial system (RES), particularly the liver and spleen.2. Instability of the formulation in the bloodstream. | 1. Incorporate PEGylated lipids into the formulation to create a "stealth" effect, which reduces RES uptake and prolongs circulation time.2. Ensure the formulation is stable in plasma by performing in vitro stability tests with serum. |
| High Variability in In Vivo Efficacy Data | 1. Inconsistent formulation characteristics between batches.2. Variability in animal models.3. Non-optimized dosing regimen. | 1. Standardize the formulation protocol and rigorously characterize each batch for particle size, PDI, zeta potential, and %EE.2. Use a sufficient number of animals per group and ensure consistency in animal age, weight, and health status.3. Conduct dose-ranging studies to determine the optimal therapeutic window. |
Data Presentation
As specific in vivo data for this compound is limited, the following tables present representative data from preclinical studies of structurally similar sesquiterpene lactones (Parthenolide and Costunolide) in lipid-based delivery systems to provide a reference for expected outcomes.
Table 1: In Vivo Efficacy of Parthenolide Nanoformulations in Cancer Models
| Formulation | Animal Model | Dosing Regimen | Outcome | Reference |
| Parthenolide-loaded Mesoporous Silica Nanoparticles (MSV-PTL) | AML-PDX Mice | 2.5 mg/kg, IV, every 2 weeks for 2 doses | Significant decrease in AML tumor burden (20-60%) compared to controls. | |
| Parthenolide Liposomes | Subcutaneous MC38 Colorectal Cancer Xenograft Mice | 15 mg/kg | Increased number of infiltrating CD8+ T cells in the tumor. | |
| Parthenolide Liposomes | Orthotopic Colorectal Cancer Xenograft Mice | 200 µg/mL, IV | Significantly increased CD8 expression in the tumor tissue. |
Table 2: Pharmacokinetic Parameters of Sesquiterpene Lactones After Intravenous Administration in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| Costunolide | 5 | 12.29 ± 1.47 | 1.83 ± 0.12 | 2.73 ± 0.18 | 1.64 ± 0.11 | |
| Dehydrocostus lactone | 5 | 5.79 ± 0.13 | 0.68 ± 0.05 | 7.35 ± 0.54 | 11.21 ± 1.02 |
Table 3: Biodistribution of Parthenolide-Loaded Nanoparticles in AML-PDX Mice (1 hour post-injection)
| Tissue | Concentration (nM) |
| Plasma | Not Detected |
| Bone | 375.0 ± 14.7 |
| Reference: |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is suitable for encapsulating lipophilic drugs like this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy PC or egg PC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of lipids might be PC:Cholesterol:DSPE-PEG2000 of 55:40:5. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 w/w). b. Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask. c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of PBS will determine the final lipid concentration. b. The resulting suspension will contain multilamellar vesicles (MLVs).
-
Size Reduction: a. To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes translucent. b. For a more uniform size distribution, extrude the sonicated liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes using a mini-extruder.
-
Purification: a. Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Characterization: a. Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol to determine the encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is scalable and avoids the use of harsh organic solvents in the final steps.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Methodology:
-
Preparation of Lipid and Aqueous Phases: a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve the this compound in the molten lipid. c. In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: a. Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. b. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
Nanoparticle Formation: a. Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification and Characterization: a. Purify the SLN suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. b. Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for developing and evaluating this compound delivery systems.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low in vivo efficacy of this compound formulations.
References
Technical Support Center: Minimizing Lipiferolide Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipiferolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays. While this compound is a promising natural product with demonstrated antiplasmodial and antifungal activities, like many natural products, it has the potential to interfere with various assay formats, leading to misleading results.[1] This guide will help you ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring gamma-lactone compound.[2] It has been reported to exhibit biological activities, including antiplasmodial effects against the D10 strain of Plasmodium falciparum and antifungal properties.[1]
Q2: Why might this compound interfere with my biochemical assay?
A2: As a natural product, this compound may interfere with biochemical assays for several reasons that are not related to a specific interaction with your target of interest. These interferences can lead to false-positive or false-negative results. Potential mechanisms include:
-
Compound Aggregation: At certain concentrations, organic molecules can form aggregates that sequester and denature proteins non-specifically.[3][4]
-
Chemical Reactivity: this compound contains a lactone functional group, which can be an electrophile. Electrophilic compounds have the potential to covalently modify nucleophilic residues (like cysteine) on proteins, leading to non-specific inhibition.
-
Fluorescence Interference: If this compound is inherently fluorescent or absorbs light in the same spectral region as your assay's fluorophore, it can interfere with fluorescence-based readouts.
-
Assay Component Interaction: It may interact directly with assay reagents, such as substrates, detection antibodies, or enzymes, in a non-specific manner.
Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A3: Pan-Assay Interference Compounds (PAINS) are chemical compounds that appear as frequent hitters in many different high-throughput screens. They often act through non-specific mechanisms like chemical reactivity or aggregation. While this compound has not been officially classified as a PAIN, its chemical structure (containing potentially reactive moieties) and origin as a natural product suggest that it is prudent to perform counter-screens to rule out PAINS-like behavior.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, consult the following troubleshooting tables for specific guidance.
Table 1: Troubleshooting High False-Positive Rates
| Potential Cause | Recommended Action | Rationale |
| Compound Aggregation | Perform an aggregation counter-screen by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | Aggregates are often disrupted by detergents. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause. |
| Non-Specific Reactivity | Conduct a thiol reactivity assay by pre-incubating this compound with a thiol-containing molecule like Dithiothreitol (DTT) or Glutathione (GSH) before adding it to the assay. | If this compound is a reactive electrophile, it will react with the excess thiols, and its apparent inhibitory activity will decrease. |
| Fluorescence Interference | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. Also, perform a "quenching" control by measuring the fluorescence of your probe in the presence and absence of this compound. | This will determine if this compound is autofluorescent or if it quenches the signal from your fluorescent reporter. |
| Time-Dependent Inhibition | Vary the pre-incubation time of this compound with the target protein before initiating the reaction. | Covalent inhibitors often exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times. |
Table 2: Troubleshooting Poor Reproducibility
| Potential Cause | Recommended Action | Rationale |
| Sample Purity and Stability | Ensure the purity of your this compound sample using techniques like HPLC-MS. Use freshly prepared stock solutions for each experiment. | Impurities in the sample can have their own biological or interfering activities. This compound, like many natural products, may be unstable in certain solvents or over time. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and include a vehicle control in all experiments. | High concentrations of organic solvents can affect enzyme activity and protein stability. |
| Assay Conditions | Re-optimize assay parameters such as buffer pH, ionic strength, and temperature in the presence of this compound. | The compound may alter the optimal conditions for your assay system. |
Key Experimental Protocols
Protocol 1: Aggregation Counter-Screen
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Control): Perform the assay according to your standard protocol.
-
Set B (Detergent): Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer before adding this compound.
-
Add this compound at various concentrations to both sets of reactions.
-
Initiate the reactions and measure the endpoint as you normally would.
-
Analysis: Compare the dose-response curves of this compound from Set A and Set B. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based activity.
Protocol 2: Thiol Reactivity Assay
Objective: To assess if this compound is a reactive electrophile that modifies cysteine residues.
Methodology:
-
Prepare a solution of a thiol-containing molecule, such as 1 mM Dithiothreitol (DTT), in your assay buffer.
-
Pre-incubate this compound at its test concentration with the DTT-containing buffer for 30 minutes at room temperature.
-
As a control, pre-incubate this compound in the assay buffer without DTT.
-
Initiate the biochemical reaction by adding the enzyme and substrate to both the DTT-treated and control samples.
-
Measure the enzyme activity.
-
Analysis: A significant reduction in the inhibitory effect of this compound after pre-incubation with DTT suggests it may be acting as a thiol-reactive compound.
Protocol 3: Fluorescence Interference Check
Objective: To determine if this compound interferes with the fluorescence readout of an assay.
Methodology:
-
Autofluorescence Check: In an appropriate microplate, add this compound at its screening concentration to the assay buffer. Measure the fluorescence at the excitation and emission wavelengths used in your assay.
-
Quenching Check: Prepare two sets of wells.
-
Set 1: Assay buffer with your fluorescent substrate or product.
-
Set 2: Assay buffer with your fluorescent substrate or product, plus this compound at its screening concentration.
-
-
Measure the fluorescence in both sets of wells.
-
Analysis: A high signal in the autofluorescence check indicates interference. A significant decrease in fluorescence in Set 2 compared to Set 1 indicates that this compound is quenching the fluorescent signal.
Visualizing Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.
Caption: Workflow for triaging initial hits to identify and eliminate artifacts.
Caption: Potential non-specific mechanisms of assay interference by this compound.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H22O5 | CID 5281478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Lipiferolide in Focus: A Comparative Analysis with Leading Farnesyltransferase Inhibitors
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology and rare disease research, the quest for potent and selective Farnesyltransferase (FPTase) inhibitors remains a critical endeavor. This guide provides a detailed comparative analysis of Lipiferolide, a naturally derived sesquiterpene lactone, against established FPTase inhibitors, Lonafarnib and Tipifarnib. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FPTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By attaching a farnesyl lipid group, FPTase enables the anchoring of these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. Dysregulation of this pathway is implicated in various cancers and certain rare genetic disorders, making FPTase a compelling target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby disrupting aberrant signaling and impeding disease progression.
Comparative Performance of FPTase Inhibitors
The efficacy of FPTase inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. This section presents a comparative summary of the reported IC50 values for this compound, Lonafarnib, and Tipifarnib.
| Inhibitor | FPTase IC50 | Target Specificity & Notes |
| This compound | 271 µM[1] | Isolated from Liriodendron tulipifera. The relatively high IC50 value suggests lower potency compared to synthetic counterparts.[1] |
| Lonafarnib | 1.9 nM[2] | Potent inhibitor of H-Ras (IC50: 1.9 nM), K-Ras (IC50: 5.2 nM), and N-Ras (IC50: 2.8 nM).[3] |
| Tipifarnib | 0.6 nM | Potent inhibitor of FPTase.[1] Also inhibits farnesylation of lamin B (IC50: 0.86 nM) and K-RasB (IC50: 7.9 nM) peptides. |
Note: The IC50 values presented are derived from various in vitro assays and may not be directly comparable due to differences in experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: FPTase Signaling Pathway and Points of Inhibition.
Caption: In Vitro FPTase Inhibition Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of FPTase inhibitors.
In Vitro FPTase Activity Assay (Fluorimetric)
This assay quantitatively measures the enzymatic activity of FPTase and the inhibitory potential of test compounds.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Dilute recombinant human FPTase to the desired concentration in assay buffer.
-
Prepare a solution of farnesyl pyrophosphate (FPP) in assay buffer.
-
Prepare a solution of a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (this compound, Lonafarnib, Tipifarnib) in assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, the test inhibitor (or vehicle control), and the FPTase enzyme.
-
Initiate the reaction by adding FPP and the fluorescent peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for a dansylated peptide).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FPTase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., pancreatic, colon, or lung cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FPTase inhibitors (this compound, Lonafarnib, Tipifarnib) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay Procedure:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the concentration that inhibits cell growth by 50% (GI50) or the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Conclusion
This comparative analysis provides a snapshot of this compound's performance as an FPTase inhibitor in relation to the well-characterized drugs Lonafarnib and Tipifarnib. The data indicates that while this compound does exhibit FPTase inhibitory activity, its in vitro potency appears to be significantly lower than that of the synthetic inhibitors Lonafarnib and Tipifarnib. Further research, including more direct comparative studies under identical experimental conditions and in vivo efficacy models, is necessary to fully elucidate the therapeutic potential of this compound. The provided experimental protocols and diagrams serve as a resource for researchers aiming to conduct further investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl protein transferase and tumor cell growth inhibitory activities of this compound isolated from Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lipiferolide and Other Natural Antiplasmodial Compounds
A Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous search for novel antiplasmodial agents. Natural products have historically been a rich source of antimalarial drugs, with compounds like quinine and artemisinin being prime examples. This guide provides a comparative overview of Lipiferolide, a sesquiterpene lactone, against other prominent natural antiplasmodial compounds. Due to the limited publicly available data on the antiplasmodial activity of this compound, this guide serves as a framework, presenting data for well-characterized compounds and highlighting the current knowledge gaps for this compound.
Quantitative Comparison of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of selected natural compounds against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher activity.
| Compound | Plant Source | Chemical Class | IC50 against P. falciparum (Strain) | Mechanism of Action |
| This compound | Liriodendron tulipifera | Sesquiterpene lactone | Data not available | Data not available |
| Artemisinin | Artemisia annua | Sesquiterpene lactone | 0.004 - 0.057 µM (various strains)[1] | Activated by heme iron, leading to the production of reactive oxygen species (ROS) that damage parasite proteins and lipids.[2][3] |
| Quinine | Cinchona species | Alkaloid | 0.04 - 0.144 µM (various strains)[4][5] | Interferes with the parasite's ability to digest hemoglobin by inhibiting the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme. |
Experimental Protocols
The determination of antiplasmodial activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for two common in vitro assays used to assess the efficacy of compounds against P. falciparum.
SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining parasite viability by quantifying the amount of parasite DNA.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microplates with clear bottoms
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium in the 96-well plates.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.
Objective: To determine the IC50 of a compound against P. falciparum.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Human erythrocytes
-
Test compounds and control drugs
-
96-well microplates
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the parasite culture to each well.
-
Incubate the plates for 72 hours.
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at approximately 650 nm using a spectrophotometer.
-
Determine the IC50 values from the dose-response curves.
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and molecular pathways.
Caption: A generalized workflow for the discovery of antiplasmodial compounds from natural sources.
Caption: The activation of artemisinin by heme iron and subsequent generation of cytotoxic radicals.
References
- 1. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Lipiferolide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipiferolide, a sesquiterpene lactone primarily isolated from the Tulip Tree (Liriodendron tulipifera), has garnered interest for its notable biological activities, including cytotoxic and antiplasmodial effects.[1][2] Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its naturally occurring analogs, supported by available experimental data and general principles of sesquiterpene lactone structure-activity relationships.
Comparative Biological Activity of this compound and Analogs
While extensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound analogs are limited in publicly available literature, valuable insights can be drawn from the comparative analysis of naturally occurring sesquiterpene lactones isolated from Liriodendron tulipifera. The antiplasmodial activity of this compound and its close structural analog, Peroxyferolide, has been evaluated, providing a direct comparison of their potency against the D10 strain of Plasmodium falciparum.
| Compound | Structure | IC50 (µg/mL) vs. P. falciparum (D10)[2][3] | Key Structural Features |
| This compound |
| 1.8[2] | Germacranolide skeleton, α-methylene-γ-lactone, acetate group. |
| Peroxyferolide |
| 6.2 | Structurally similar to this compound but contains a hydroperoxide group. |
Key Observation: this compound demonstrates significantly higher antiplasmodial potency than Peroxyferolide. The primary structural difference is the presence of a hydroperoxide moiety in Peroxyferolide. This suggests that this functional group, in this specific structural context, may reduce the antiplasmodial activity compared to the parent compound, this compound.
General Structure-Activity Relationships of Sesquiterpene Lactones
The biological activity of sesquiterpene lactones is heavily influenced by their chemical structure. Several key features are generally recognized as being critical for their cytotoxic and anti-inflammatory effects.
-
The α-methylene-γ-lactone Moiety: This functional group is widely considered to be the most important structural feature for the biological activity of many sesquiterpene lactones. It acts as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues (such as cysteine) in biological macromolecules, including enzymes and transcription factors. This alkylation can disrupt protein function and lead to apoptosis or inhibition of inflammatory pathways.
-
Other Electrophilic Centers: Besides the α-methylene-γ-lactone, other electrophilic groups, such as epoxides or enones, can contribute to the alkylating potential of the molecule and enhance its biological activity.
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its intracellular targets. Modifications that alter lipophilicity can significantly impact biological potency.
-
Stereochemistry: The three-dimensional arrangement of atoms in the molecule can play a crucial role in its interaction with biological targets. The specific stereochemistry of the lactone ring and other chiral centers can influence binding affinity and reactivity.
Experimental Protocols
Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of this compound and its analogs is typically determined using a standardized protocol against chloroquine-sensitive strains of Plasmodium falciparum.
Methodology:
-
Culturing of Parasites: P. falciparum (e.g., D10 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are maintained in a controlled atmosphere with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. A series of dilutions are then made in the culture medium.
-
In Vitro Assay: Asynchronous cultures of parasitized erythrocytes are incubated with various concentrations of the test compounds for a defined period (e.g., 48 hours).
-
Assessment of Parasite Growth Inhibition: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). This is achieved by adding a substrate solution containing lactate, NBT (nitroblue tetrazolium), and diaphorase. The formation of a colored formazan product, which is proportional to the pLDH activity, is measured spectrophotometrically at a specific wavelength (e.g., 650 nm).
-
IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of action for sesquiterpene lactones.
Caption: Experimental workflow for the antiplasmodial assay.
References
- 1. This compound, a cytotoxic germacranolide, and γ-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Antiplasmodial Activity of Aporphine Alkaloids and Sesquiterpene Lactones from Liriodendron tulipifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Mechanism of Lipiferolide: A Comparative Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the hypothesized mechanism of action of Lipiferolide, a sesquiterpene lactone, by comparing it with established modulators of ferroptosis. While direct experimental data on this compound's specific role in ferroptosis is emerging, its chemical structure, featuring an α-methylene-γ-lactone moiety, suggests a potential to induce this iron-dependent form of programmed cell death.
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death, and is a promising avenue for cancer therapy. This guide will objectively compare the performance of this compound's hypothesized mechanism with three key ferroptosis inducers: RSL3, Erastin, and the ACSL4 inhibitor, PRGL493.
Postulated Mechanism of Action: this compound
This compound, a naturally occurring sesquiterpene lactone, possesses an α,β-unsaturated carbonyl group within its α-methylene-γ-lactone ring. This reactive group is susceptible to Michael addition reactions with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This interaction can lead to the depletion of intracellular glutathione (GSH), a critical antioxidant. The reduction in GSH levels can subsequently inactivate glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron is a hallmark of ferroptosis.
Comparative Analysis of Ferroptosis Inducers
To contextualize the potential mechanism of this compound, we compare it against three well-characterized compounds that modulate distinct nodes within the ferroptosis pathway.
| Compound | Target | Mechanism of Action |
| This compound (Hypothesized) | Cellular Nucleophiles (e.g., GSH) | Covalent adduction to nucleophiles, leading to GSH depletion and subsequent GPX4 inactivation. |
| RSL3 | GPX4 | Direct and irreversible inhibition of GPX4 activity.[1] |
| Erastin | System Xc- (Cystine/Glutamate Antiporter) | Inhibition of cystine uptake, leading to depletion of intracellular cysteine, a precursor for GSH synthesis, and subsequent GPX4 inactivation.[2] |
| PRGL493 | ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | Inhibition of ACSL4 activity, which is required for the esterification of polyunsaturated fatty acids into phospholipids, making them susceptible to peroxidation.[3][4][5] |
Quantitative Performance Comparison
The following table summarizes the cytotoxic effects of the comparator compounds on various cancer cell lines. Note: Direct experimental IC50 values for this compound on cancer cell lines are not yet widely available in published literature. The provided range is based on the reported cytotoxicity of other sesquiterpene lactones containing the α-methylene-γ-lactone moiety.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (related compounds) | Various Cancer Cell Lines | 0.16 - 50 | |
| RSL3 | HCT116 (Colon) | 4.08 | |
| LoVo (Colon) | 2.75 | ||
| HT29 (Colon) | 12.38 | ||
| Erastin | MDA-MB-231 (Breast) | 40.63 | |
| MCF-7 (Breast) | 80 | ||
| PRGL493 | MDA-MB-231 (Breast) | 23 | |
| PC-3 (Prostate) | 27 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound, RSL3, Erastin, or PRGL493) for 24-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and treat with the test compounds for the desired time.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
Western Blot Analysis for GPX4 and ACSL4
This technique is used to detect and quantify the protein levels of GPX4 and ACSL4.
Materials:
-
Primary antibodies against GPX4 and ACSL4
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Protein lysis buffer
-
BCA protein assay kit
Procedure:
-
Treat cells with the test compounds and lyse them in protein lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in ferroptosis and the points of intervention for each compound.
Caption: Ferroptosis signaling pathway and points of intervention.
The following diagram illustrates a generalized experimental workflow for comparing the effects of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Lipiferolide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipiferolide, a sesquiterpene lactone naturally occurring in the Tulip Tree (Liriodendron tulipifera), has demonstrated promising biological activities, including antiplasmodial and potential anticancer effects.[1] As with many bioactive natural products, the potential for chemical synthesis offers a route to a consistent and scalable supply, circumventing issues of natural abundance and extraction variability. This guide provides a comparative framework for evaluating the efficacy of synthetically produced this compound versus its natural counterpart.
Important Note: To date, a total chemical synthesis of this compound has not been reported in peer-reviewed literature. Therefore, this guide is presented as a prospective analysis. The experimental protocols and comparative data tables are based on established methodologies for evaluating similar compounds and a hypothesized mechanism of action for this compound. The comparison of synthetic versus natural this compound is based on general principles of pharmacology and natural product chemistry.
Biological Activity of this compound
Natural this compound has been primarily investigated for its antiplasmodial and cytotoxic activities. The α-methylene-γ-lactone functional group, a common feature in many biologically active sesquiterpene lactones, is likely a key contributor to its mechanism of action.
| Biological Activity | Assay System | Key Findings | Reference |
| Antiplasmodial | In vitro against Plasmodium falciparum (D10 strain) | IC50 = 1.8 µg/mL | [1] |
| Anticancer | Screening against various cancer cell lines | Data not yet available, but inferred from the activity of similar sesquiterpene lactones. | |
| Anti-inflammatory | In vitro assays (e.g., NF-κB inhibition) | Not directly tested, but hypothesized based on its chemical class. | |
| FPTase Inhibition | Farnesyl Protein Transferase assay | Inhibitory activity has been noted. | [2] |
Potential Differences Between Natural and Synthetic this compound
While the pure active molecule should be identical from both sources, practical differences can arise that may impact efficacy and safety.
| Feature | Natural this compound | Synthetic this compound (Hypothetical) | Potential Impact on Efficacy |
| Purity Profile | May contain co-extracted natural compounds (e.g., other terpenoids, alkaloids). | May contain residual reagents, catalysts, and synthetic byproducts. | Co-extracted compounds in the natural product could have synergistic or antagonistic effects. Synthetic impurities would need to be rigorously removed to avoid off-target effects. |
| Stereochemistry | A single, naturally occurring stereoisomer is expected. | Synthesis may produce a mixture of stereoisomers unless a stereoselective route is employed. | Different stereoisomers can have vastly different biological activities and toxicities. A racemic or diastereomeric mixture could have lower efficacy or a different safety profile than the pure natural enantiomer. |
| Yield and Scalability | Dependent on plant harvesting, geographical location, and season. Extraction can be low-yielding. | Potentially high-yielding and scalable, providing a consistent supply for research and development. | Synthetic production offers significant advantages for drug development in terms of supply chain reliability. |
Proposed Mechanism of Action: NF-κB Inhibition
Many sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a critical regulator of immune responses, inflammation, and cell survival. The electrophilic α,β-unsaturated carbonyl group in the lactone ring of these compounds can react with nucleophilic residues (such as cysteine) on key signaling proteins like the IκB kinase (IKK) complex or the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes. Given its structure, it is highly probable that this compound shares this mechanism of action.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of synthetic versus natural this compound, a series of in vitro assays are recommended.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration-dependent cytotoxic effects of natural and synthetic this compound on cancer cell lines.
-
Method:
-
Culture human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of natural and synthetic this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Measure absorbance at the appropriate wavelength and calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.
-
NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of natural and synthetic this compound on NF-κB transcriptional activity.
-
Method:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
Pre-treat the transfected cells with various concentrations of natural and synthetic this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the dose-dependent inhibition of NF-κB activity.
-
Western Blot Analysis of NF-κB Pathway Proteins
-
Objective: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Method:
-
Treat cells (e.g., RAW 264.7 macrophages) with natural and synthetic this compound for 1 hour, followed by stimulation with LPS for various time points (e.g., 0, 15, 30, 60 minutes).
-
Prepare cytoplasmic and nuclear protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IKK, IκBα, and the p65 subunit of NF-κB. Use antibodies against total IKK, β-actin (for cytoplasmic fraction), and Lamin B1 (for nuclear fraction) as loading controls.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Conclusion
The development of a synthetic route for this compound would be a significant advancement for its further investigation as a potential therapeutic agent. A direct comparison of the efficacy of synthetic versus natural this compound, following the experimental protocols outlined in this guide, will be crucial. Such studies will not only validate the biological activity of the synthetic molecule but also ensure its safety and consistency for preclinical and clinical development. The primary focus of such a comparative analysis should be on the purity profile and stereochemical identity of the synthetic compound in relation to its natural counterpart. Should a synthetic version become available, the data generated from these proposed experiments will be invaluable to researchers, scientists, and drug development professionals in advancing this compound towards clinical application.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Lipiferolide's Biological Targets: A Comparative Guide
Disclaimer: Direct, independent verification of the specific biological targets of Lipiferolide is not extensively available in publicly accessible research. This guide synthesizes information based on the known biological activities of its chemical class, sesquiterpene lactones, and related compounds derived from Liriodendron tulipifera. The primary hypothesized target pathway for this compound is the NF-κB signaling cascade, a crucial regulator of inflammatory responses.
Introduction
This compound is a sesquiterpene lactone isolated from the tulip tree, Liriodendron tulipifera. While direct molecular target identification for this compound is limited, the broader class of sesquiterpene lactones is well-documented for its anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] This inhibition is often attributed to the α,β-unsaturated carbonyl groups present in these molecules, which can covalently modify nucleophilic residues, such as cysteine, in target proteins. Key proteins in the NF-κB pathway, including the IκB kinase (IKK) complex and the p65 subunit of NF-κB itself, are known targets for other sesquiterpene lactones like parthenolide and helenalin.
Furthermore, an ethanol extract of Liriodendron tulipifera has been shown to exhibit anti-inflammatory effects by suppressing the Syk/Src/NF-κB pathway, suggesting that this compound may also act on upstream kinases like Spleen tyrosine kinase (Syk) and Src kinase. This guide provides a comparative overview of this compound's potential biological targets within this context, comparing its hypothesized activity with other known inhibitors of the NF-κB, Syk, and Src pathways.
Comparative Analysis of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of various compounds targeting the NF-κB, Syk, and Src signaling pathways. Data for this compound is not available and is presented here as a hypothetical basis for comparison.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Compound | Compound Class | Target(s) | Assay System | IC50 Value |
| This compound | Sesquiterpene Lactone | Hypothesized: IKK, p65 | - | Data not available |
| Parthenolide | Sesquiterpene Lactone | IKK, p65 | NF-κB Luciferase Reporter | ~5 µM |
| Helenalin | Sesquiterpene Lactone | p65 | NF-κB Luciferase Reporter | ~2.5 µM |
| Costunolide | Sesquiterpene Lactone | IKKβ | NF-κB Luciferase Reporter | IC50 < 10 µM |
| 11-exo-methylenesantonin | Sesquiterpene Lactone | NF-κB Transcriptional Activity | NF-κB Reporter Gene Assay | 4.0 µM |
Table 2: Comparison of Syk Kinase Inhibitors
| Compound | Compound Class | Target(s) | Assay System | IC50 Value |
| This compound | Sesquiterpene Lactone | Hypothesized: Syk | - | Data not available |
| Fostamatinib | Small Molecule | Syk, TAM family kinases | Cell Proliferation Assay | 5 - 10 µM (cell-based) |
| R406 | Small Molecule | Syk | Cell Growth Assay | Varies by cell line (µM range) |
| Dasatinib | Small Molecule | Multi-kinase inhibitor | Cell Growth Assay | Varies by cell line (nM to µM range) |
Table 3: Comparison of Src Kinase Inhibitors
| Compound | Compound Class | Target(s) | Assay System | IC50 Value |
| This compound | Sesquiterpene Lactone | Hypothesized: Src | - | Data not available |
| Dasatinib | Small Molecule | Multi-kinase inhibitor | Cell Growth Assay | Varies by cell line (nM to µM range) |
| Bosutinib | Small Molecule | Src, Abl | Cell Proliferation Assay | Varies by cell line (nM range) |
| Saracatinib | Small Molecule | Src | Cell Proliferation Assay | Varies by cell line (nM range) |
| Baicalein | Flavonoid | Src | Kinase Activity Assay | 4 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of this compound's biological targets.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293T) or other suitable cells in a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate NF-κB activation by adding an inducer such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) or Lipopolysaccharide (LPS).
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.
-
Determine the IC50 value of this compound by plotting the normalized activity against the compound concentration.
-
Western Blot for Phosphorylated IκBα and p65
This method assesses the activation of the NF-κB pathway by detecting the phosphorylation of key signaling proteins.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.
-
Pre-treat cells with this compound or control compounds for a specified time.
-
Stimulate with an appropriate inducer (e.g., LPS or TNF-α) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or an NF-κB activator.
-
Isolate nuclear proteins using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the oligonucleotide with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
For supershift assays, specific antibodies against NF-κB subunits (e.g., p65, p50) can be added to the reaction to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).
-
Detect the labeled probe to visualize the shifted bands corresponding to the NF-κB-DNA complex.
-
In Vitro Kinase Assay (Syk/Src)
This assay directly measures the enzymatic activity of Syk or Src kinases.
-
Reaction Setup:
-
In a microplate, combine recombinant Syk or Src kinase, a specific peptide substrate, and the kinase assay buffer.
-
Add varying concentrations of this compound or a known inhibitor.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which correlates with kinase activity.
-
HTRF® Assay: Uses time-resolved fluorescence resonance energy transfer (TR-FRET) with a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor.
-
ELISA-based assays: Utilizes a phospho-specific antibody to detect the phosphorylated substrate captured on the plate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for the independent verification of this compound's biological targets.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB [pubmed.ncbi.nlm.nih.gov]
Lipiferolide: A Preclinical Benchmark Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lipiferolide, a novel natural compound, against established standard-of-care cancer drugs and other investigational agents in its class. The data presented is collated from publicly available preclinical research.
Introduction to this compound
This compound is a sesquiterpene lactone isolated from the leaves of the Liriodendron tulipifera tree.[1] Preclinical studies have identified it as a cytotoxic agent with potential anticancer properties.[2] Its primary mechanism of action is the inhibition of Farnesyl Protein Transferase (FPTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation, most notably the Ras family of oncoproteins.[1] By inhibiting FPTase, this compound disrupts these signaling pathways, leading to cell growth inhibition and apoptosis.
Mechanism of Action: Farnesyl Protein Transferase Inhibition
Farnesyl Protein Transferase (FPTase) is a key enzyme that attaches a farnesyl pyrophosphate (FPP) group to a cysteine residue at the C-terminus of target proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins at the cell membrane. Many of these proteins, including Ras, are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are dysregulated. This compound, by inhibiting FPTase, prevents the farnesylation of these key proteins, thereby disrupting their function and impeding cancer cell proliferation.
Preclinical Efficacy: A Comparative Overview
This section presents a compilation of preclinical data for this compound and comparator drugs. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Farnesyl Protein Transferase Inhibitors
This table compares the in vitro activity of this compound with other FPTase inhibitors.
| Compound | Target | Assay / Cell Line | IC50 / ED50 | Reference |
| This compound | FPTase | Eagles' KB cell culture (cytotoxicity) | ED50: 0.16 µg/mL | [2] |
| Lonafarnib | FPTase | Enzyme assay | IC50: 1.9 nM | [3] |
| H-Ras, K-Ras-4B, N-Ras | Cell-free assays | IC50: 1.9 nM, 5.2 nM, 2.8 nM | ||
| Hepatocellular Carcinoma (SMMC-7721, QGY-7703) | CCK-8 assay | IC50: 20.29 µM, 20.35 µM | ||
| Tipifarnib | FPTase | Enzyme assay | IC50: 0.6 nM | |
| K-RasB peptide | Enzyme assay | IC50: 7.9 nM | ||
| T-cell leukemia/lymphoma cell lines | Cell viability | IC50: <100 nM (in 60% of lines) |
Standard-of-Care Cancer Drugs
The following tables benchmark this compound's preclinical data against standard-of-care drugs for cancers where FPTase inhibitors have been investigated.
Leukemia
| Compound | Target / Class | Cell Line | IC50 | Reference |
| Imatinib | BCR-ABL Tyrosine Kinase Inhibitor | K562 (CML) | ~0.5 µM | |
| K562 (CML) | XTT assay | 267 nM | ||
| K562 (CML) | MTT assay | 213 nM | ||
| K562 (CML) | MTT assay | 0.08 µM | ||
| K562 (CML) | MTT assay | 0.492 µM |
Pancreatic Cancer
| Compound | Target / Class | Cell Line | IC50 | Reference |
| Gemcitabine | Nucleoside Analog | PANC-1 | 48.55 nM (72h) | |
| PANC-1 | CellTiter-Blue assay | >10 µM (48h) | ||
| PANC-1 | MTT assay | 16 mg/L (48h) | ||
| MIA PaCa-2 | MTT assay | 25.00 nM (72h) |
Colon Cancer
| Compound | Target / Class | Cell Line | IC50 | Reference |
| 5-Fluorouracil (5-FU) | Pyrimidine Analog | HT-29 | 1.3 x 10-5 M | |
| HT-29 | MTT assay | 34.18 µM (48h) | ||
| HCT116 | MTT assay | 19.87 µM (48h) | ||
| SW620 | MTT assay | 13 µg/mL (48h) | ||
| Oxaliplatin | Platinum-based | HCT116 | 14 µM (1h exposure) | |
| HCT116 | CCK-8 assay | 7.53 µM (48h) | ||
| HT-29 | Cytotoxicity assay | 2.54-fold increase in resistant line |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols for the key assays mentioned in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Farnesyl Protein Transferase (FPTase) Assay
This assay measures the enzymatic activity of FPTase and its inhibition by test compounds.
Protocol Outline (Fluorimetric Assay):
-
Reagent Preparation: Prepare a reaction buffer, a fluorescently labeled peptide substrate, and farnesyl pyrophosphate (FPP).
-
Reaction Initiation: In a microplate, combine the FPTase enzyme, the test compound (at various concentrations), and the peptide substrate. Initiate the reaction by adding FPP.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths. The transfer of the farnesyl group to the fluorescent peptide alters its properties, leading to a change in fluorescence.
-
Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value.
In Vivo Xenograft Model
Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a specific size.
-
Randomization: Randomly assign mice to treatment and control (vehicle) groups.
-
Drug Administration: Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Regularly measure tumor volume and mouse body weight to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound, a natural product inhibitor of Farnesyl Protein Transferase, has demonstrated cytotoxic activity against cancer cells in preclinical studies. The compiled data provides a preliminary benchmark of its potential efficacy against other FPTase inhibitors and standard-of-care chemotherapeutic agents. Further in-depth preclinical studies, including head-to-head comparisons in various cancer models and detailed in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for such future investigations.
References
Assessing the Selectivity of Lipiferolide for Its Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipiferolide, a sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera), has demonstrated notable antiplasmodial activity, positioning it as a potential starting point for the development of novel antimalarial therapeutics. A critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target over off-target interactions that could lead to toxicity. This guide provides a comparative analysis of this compound's selectivity by examining its activity against the malaria parasite, Plasmodium falciparum, in relation to its effects on mammalian cells.
Quantitative Selectivity Profile
The selectivity of an antimalarial compound is often expressed as a Selectivity Index (SI), which is the ratio of its cytotoxicity against a mammalian cell line to its antiplasmodial activity. A higher SI value indicates greater selectivity for the parasite. While specific quantitative data for this compound's effect on a range of mammalian cell lines is not extensively available in the public domain, a study has reported its in vitro activity against the D10 strain of Plasmodium falciparum.
| Compound | Antiplasmodial Activity (IC₅₀ vs. P. falciparum D10) |
| This compound | 1.8 µM[1] |
To provide a comprehensive selectivity assessment, further studies measuring the cytotoxic concentration (CC₅₀) of this compound against various mammalian cell lines (e.g., HEK293, HepG2, MRC-5) are required. For the purpose of this guide, we will present a hypothetical comparative table to illustrate how such data would be structured.
| Compound | Antiplasmodial Activity (IC₅₀ vs. P. falciparum) | Cytotoxicity (CC₅₀ vs. Mammalian Cell Line) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| This compound | [Data Required] | [Data Required] | [Data Required] |
| Chloroquine | [Reference Value] | [Reference Value] | [Reference Value] |
| Artemisinin | [Reference Value] | [Reference Value] | [Reference Value] |
Experimental Methodologies
The determination of a compound's selectivity relies on robust and standardized in vitro assays. The following are detailed protocols for the key experiments required to assess the selectivity of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
Workflow:
Workflow for SYBR Green I-based antiplasmodial assay.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., D10 or W2 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted this compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the percentage of inhibition versus the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the diluted compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
Putative Signaling Pathway Interactions of Sesquiterpene Lactones
The precise molecular target of this compound in P. falciparum has not yet been definitively identified. However, many sesquiterpene lactones are known to exert their biological effects through the alkylation of nucleophilic residues, particularly cysteine, in proteins. This can lead to the inhibition of key enzymes or transcription factors. A plausible mechanism of action for this compound and other sesquiterpene lactones involves the disruption of critical signaling pathways within the parasite.
Hypothesized mechanism of this compound action.
Conclusion
This compound exhibits promising antiplasmodial activity. To fully assess its potential as a drug lead, a comprehensive evaluation of its selectivity is paramount. This requires standardized in vitro testing against a panel of mammalian cell lines to determine its selectivity index. The experimental protocols detailed in this guide provide a framework for generating this crucial data. While the exact molecular target of this compound remains to be elucidated, its classification as a sesquiterpene lactone suggests a mechanism involving the covalent modification of parasite proteins, leading to the disruption of essential cellular processes. Further research into target identification and a broader selectivity profiling will be instrumental in advancing this compound through the drug discovery pipeline.
References
A Comparative Analysis of the Bioactivity of Xanthohumol and Licochalcone A in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, the lipophilic flavonoids Xanthohumol and Licochalcone A have garnered significant attention for their potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This guide provides a comparative overview of their bioactivity, benchmarked against the conventional chemotherapeutic agent, Cisplatin. The data presented herein is a synthesis of findings from multiple independent studies. It is crucial to note that variations in experimental conditions across different studies can influence the observed bioactivity. Therefore, the IC50 values should be considered as indicative rather than absolute comparative measures.
Quantitative Bioactivity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Xanthohumol, Licochalcone A, and Cisplatin in various cancer cell lines as reported in the scientific literature.
Table 1: Comparative IC50 Values (µM) of Xanthohumol, Licochalcone A, and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Xanthohumol (µM) | Licochalcone A (µM) | Cisplatin (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 6.7 - 10 | ~40 | 16.48 - 33.85 | 24, 48, 72 |
| HT-29 | Colon Cancer | 3.6 - 50.2 | 7 - 8.8 | ~6.0 | 24, 48, 72 |
| A549 | Lung Cancer | ~10 - 20 | ~10 - 15 | 16.48 | 24, 48 |
| PC-3 | Prostate Cancer | ~20 - 40 | 15.73 - 23.35 | ~0.5 | 24, 72 |
| HepG2 | Liver Cancer | 25.4 - 108 | ~5 - 20 | - | 48 |
| SW480 & SW620 | Colon Cancer | ~10 | 7 - 8.8 | - | 48, 72 |
| HCT-15 | Colon Cancer | 3.6 | - | - | 24 |
| SKOV3 | Ovarian Cancer | - | 19.22 | - | 24 |
Note: The IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the bioactivity of the compared compounds.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Xanthohumol, Licochalcone A, or Cisplatin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels.
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways and Experimental Workflow
The anticancer effects of Xanthohumol and Licochalcone A are mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Experimental workflow for assessing bioactivity.
Modulation of Key Signaling Pathways
Both Xanthohumol and Licochalcone A have been shown to interfere with critical signaling cascades that are often dysregulated in cancer.
Key signaling pathways modulated by the compounds.
Unraveling the Metabolic consequences of Lipiferolide Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipiferolide, a sesquiterpene lactone found in the Tulip Tree (Liriodendron tulipifera), has garnered interest for its potential therapeutic activities, including anti-inflammatory and anticancer effects. Understanding the metabolic alterations induced by such compounds is crucial for elucidating their mechanism of action and identifying potential biomarkers for efficacy. This guide provides a comparative analysis of the metabolic landscape of cells treated with a representative sesquiterpene lactone, Parthenolide, offering insights into the potential metabolic impact of this compound.
While direct comparative metabolomics studies on this compound are not yet available, the well-documented effects of Parthenolide, a structurally related sesquiterpene lactone with similar bioactivities, provide a valuable proxy for understanding the metabolic reprogramming induced by this class of compounds.
Comparative Metabolomic Analysis: Parthenolide as a this compound Surrogate
A study on thyroid cancer cells (TPC-1) treated with Parthenolide revealed significant alterations in the cellular metabolome, providing a snapshot of the metabolic pathways targeted by this class of compounds. The findings are summarized below, offering a comparative baseline for untreated and treated cells.
Table 1: Key Metabolic Changes in TPC-1 Cancer Cells Treated with Parthenolide
| Metabolic Pathway | Metabolite | Change in Treated Cells vs. Control | Potential Implication |
| Tricarboxylic Acid (TCA) Cycle | Citrate | ↓ | Inhibition of ATP synthesis, energy stress |
| Succinate | ↓ | Disruption of central carbon metabolism | |
| Amino Acid Metabolism | Glutamine | ↓ | Reduced anaplerotic flux into the TCA cycle |
| Aspartate | ↓ | Impaired nucleotide and protein synthesis | |
| Alanine | ↑ | Altered glycolysis and gluconeogenesis | |
| Choline Metabolism | Phosphocholine | ↓ | Disruption of cell membrane synthesis |
| Glycerophosphocholine | ↓ | Altered lipid signaling and membrane integrity | |
| Lipid Metabolism | Fatty Acids | ↓ | Inhibition of fatty acid synthesis |
| Acylcarnitines | ↑ | Increased fatty acid oxidation or transport stress | |
| Oxidative Stress | Glutathione (Oxidized) | ↑ | Increased cellular oxidative stress |
This table is a summary of findings from a metabolomic study on Parthenolide-treated thyroid cancer cells and serves as a predictive model for this compound's effects.
Deciphering the Metabolic Impact: Key Pathway Alterations
The metabolomic data for Parthenolide suggests a multi-pronged attack on cancer cell metabolism. These alterations, likely mirrored by this compound, point towards a disruption of key cellular processes essential for tumor growth and survival.
A study on lung adenocarcinoma cells treated with Parthenolide further reinforces the impact on amino acid metabolism and the induction of oxidative stress.[1] Similarly, research on Dehydrocostus lactone, another sesquiterpene lactone, demonstrated a significant downregulation of the lipogenic enzyme ATP-citrate lyase (ACLY), leading to reduced fatty acid synthesis and lipid storage in gastric cancer cells. This compound was also found to inhibit protective autophagy, a mechanism cancer cells use to survive under stress.
The collective evidence from these related compounds suggests that this compound likely exerts its therapeutic effects by:
-
Inducing Energy Stress: By downregulating metabolites in the TCA cycle, this compound may starve cancer cells of the energy required for their rapid proliferation.
-
Disrupting Building Block Synthesis: The observed decrease in key amino acids and choline metabolites suggests an impairment of protein and cell membrane synthesis, critical for creating new cancer cells.
-
Inhibiting Lipid Metabolism: By potentially targeting enzymes like ACLY, this compound may cut off the supply of fatty acids, which are not only crucial for membrane formation but also for signaling and energy storage.
-
Increasing Oxidative Stress: The rise in oxidized glutathione is a hallmark of oxidative stress, which can damage cellular components and trigger programmed cell death (apoptosis).
Experimental Protocols
The following are generalized experimental protocols for conducting a comparative metabolomics study on cells treated with a compound like this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line) in appropriate culture dishes at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
Metabolite Extraction
-
Quenching Metabolism: Immediately add a pre-chilled quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.
-
Scraping and Collection: Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Lysis and Precipitation: Subject the cell suspension to freeze-thaw cycles or sonication to ensure complete cell lysis. Centrifuge the lysate at high speed to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
Metabolomic Analysis (GC-MS or LC-MS)
-
Derivatization (for GC-MS): Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by MSTFA) to make them volatile for gas chromatography.
-
Injection and Separation: Inject the prepared sample into a Gas Chromatograph (GC) or Liquid Chromatograph (LC) system to separate the individual metabolites.
-
Mass Spectrometry (MS) Analysis: The separated metabolites are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for their identification and quantification.
-
Data Analysis: The resulting data is processed using specialized software to identify and quantify the metabolites by comparing the obtained spectra to spectral libraries. Statistical analysis is then performed to identify significant differences in metabolite levels between the treated and control groups.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the complex interactions and processes involved, the following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for comparative metabolomics.
Caption: Potential signaling pathways modulated by this compound treatment.
Caption: A typical workflow for a comparative metabolomics study.
References
Evaluating the Therapeutic Index: A Comparative Analysis of Lipiferolide and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A high TI indicates a wide margin of safety, while a narrow TI necessitates careful dose monitoring to avoid adverse effects. This guide provides a comparative evaluation of the therapeutic index of Lipiferolide, a novel gamma-lactone, against other well-characterized compounds. Due to the limited publicly available data on this compound, this comparison focuses on established compounds with similar structural motifs or mechanisms of action to provide a valuable contextual framework for future research and development.
Comparative Therapeutic Index Data
The following table summarizes the available quantitative data for the selected comparator compounds. It is important to note that the reported values are derived from various experimental models and species, which should be considered when making direct comparisons.
| Compound | Chemical Class | Therapeutic Target/Use | LD50 (Median Lethal Dose) | ED50 (Median Effective Dose) / Therapeutic Concentration | Therapeutic Index (LD50/ED50) | Species |
| Digoxin | Cardiac Glycoside | Na+/K+-ATPase Inhibitor (Heart Failure, Atrial Fibrillation) | 30.0 mg/kg (oral) | 0.8-2.0 ng/mL (therapeutic serum concentration) | Narrow (not directly calculable from available data) | Rat |
| Gamma-butyrolactone (GBL) | Gamma-Lactone | Prodrug of GHB (CNS Depressant) | 1540 mg/kg (oral) | Not clearly established for a specific therapeutic effect. | Not calculable from available data. | Rat |
| Gamma-valerolactone (GVL) | Gamma-Lactone | Prodrug of GHV (CNS Depressant) | >2102 mg/kg (dermal) | ED50 for reduction of visual object response in mice: 1705 mg/kg.[1] | Not calculable without oral LD50. | Rabbit (dermal LD50), Mouse (ED50) |
| Pilocarpine | Lactone Alkaloid | Muscarinic Acetylcholine Agonist (Glaucoma, Dry Mouth) | 200 mg/kg (oral)[2][3][4] | EC50 for PI turnover in hippocampus: 18 µM.[5] Anticonvulsant ED50 in mice: 17.6 mg/kg. | ~11.4 (based on anticonvulsant ED50) | Rat (LD50), Mouse (ED50) |
Note: The therapeutic index for Digoxin is known to be narrow, requiring therapeutic drug monitoring. The therapeutic index for GBL and GVL is not well-established for approved therapeutic uses. The calculated TI for Pilocarpine is an estimation based on a specific anticonvulsant effect in a preclinical model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological and efficacy studies. Below are generalized protocols for determining the median lethal dose (LD50) and median effective dose (ED50).
Determination of Median Lethal Dose (LD50)
The LD50, the dose of a substance that is lethal to 50% of a test population, is a standard measure of acute toxicity. A common method for its determination is the Up-and-Down Procedure (UDP) .
Principle: The UDP is a sequential dosing method that concentrates dosing around the estimated LD50. This approach significantly reduces the number of animals required compared to traditional methods.
Procedure:
-
Dose Selection: An initial dose is selected based on preliminary data or literature review. A dose progression factor (commonly 1.5 or 2) is also chosen.
-
Animal Dosing: A single animal is dosed with the initial dose.
-
Observation: The animal is observed for a defined period (typically 24-48 hours) for signs of toxicity and mortality.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (previous dose x progression factor).
-
If the animal dies, the next animal is dosed at a lower level (previous dose / progression factor).
-
-
Stopping Criteria: The procedure is stopped after a predetermined number of reversals in outcome (survival followed by death, or vice versa) have occurred.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. The Quantal Dose-Response Method is frequently used for its determination.
Principle: This method assesses an "all-or-none" response at various dose levels to determine the dose at which 50% of the population exhibits the desired effect.
Procedure:
-
Dose-Group Allocation: Several groups of animals are established, with each group receiving a different dose of the test compound.
-
Drug Administration: The compound is administered to the animals, typically via the intended clinical route (e.g., oral, intravenous).
-
Response Evaluation: After a predetermined time, each animal is assessed for the presence or absence of the specific therapeutic effect (e.g., reduction in tumor size, prevention of seizures, lowering of blood pressure).
-
Data Analysis: The percentage of animals in each group exhibiting the desired response is calculated.
-
ED50 Determination: The data are plotted as the percentage of responders versus the log of the dose. A sigmoid curve is fitted to the data, and the dose that corresponds to a 50% response is determined as the ED50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and the workflow for determining the therapeutic index.
References
- 1. Comprehensive evaluation of the pharmacological and toxicological effects of γ-valerolactone as compared to γ-hydroxybutyric acid: Insights from in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. somersetpharma.com [somersetpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lipiferolide: A Procedural Guide
For researchers and drug development professionals handling Lipiferolide, a compound recognized for its antiplasmodial and antitumor activities, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon its known chemical properties and general best practices for managing potentially hazardous laboratory chemicals.
Core Principles for Handling and Disposal
Given this compound's biological activity, it should be managed as a potentially hazardous substance. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
A clear understanding of this compound's chemical and physical properties is fundamental to its safe management. The following table summarizes key data for easy reference.
| Property | Value | Source |
| Molecular Formula | C17H22O5 | PubChem[2] |
| Molecular Weight | 306.4 g/mol | PubChem[2] |
| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | PubChem[2] |
| Biological Activity | Antiplasmodial (IC₅₀: 1.8 μg/mL), FPTase inhibitor, antitumor activity | MedchemExpress[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the necessary steps for different types of this compound waste.
1. Decontamination of Glassware and Surfaces:
-
All glassware and surfaces contaminated with this compound should be decontaminated.
-
Wash contaminated items thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect the initial solvent rinse as chemical waste.
2. Disposal of Bulk this compound and Concentrated Solutions:
-
Bulk quantities of unused or expired this compound, as well as concentrated solutions, must be disposed of as hazardous chemical waste.
-
Do not pour this compound solutions down the drain.
-
Place the waste in a clearly labeled, sealed, and leak-proof container compatible with chemical waste. The label should include "Hazardous Waste," "this compound," and the primary solvent.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Trace-Contaminated Materials:
-
Solid waste materials with trace amounts of this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and specify the contents.
-
Do not mix with general laboratory trash.
4. Disposal of Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Do not dispose of these in standard sharps containers intended for biohazardous waste unless they are also designated for chemical contamination.
-
The container should be puncture-proof and clearly labeled.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of various forms of this compound waste.
Disclaimer: The information provided here is intended as a guide and is based on the known properties of this compound and general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols before handling and disposing of any chemical.
References
Essential Safety and Logistical Information for Handling Lipiferolide
Disclaimer: As "Lipiferolide" is not a publicly documented chemical compound, a specific Safety Data Sheet (SDS) is not available. The following information is based on general best practices for handling novel or uncharacterized research chemicals and is intended to provide a framework for safe laboratory operations. It is imperative to supplement this guidance with a compound-specific risk assessment and to consult your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
I. Hazard Identification and Safety Precautions
Given that the specific hazards of this compound are unknown, it must be treated as a potentially hazardous substance.[1] The following table summarizes the assumed hazards and necessary precautions.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[1] Handle in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water.[1] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles or a face shield.[1] If contact occurs, flush eyes with water for at least 15 minutes and seek medical attention. |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle as a solid in a fume hood to avoid generating dust. Use appropriate respiratory protection if necessary. |
| Carcinogenicity/Mutagenicity | Long-term effects are unknown. | Assume the compound could have long-term health effects and minimize exposure. |
| Reactivity | Reactivity with other chemicals is unknown. | Store away from strong oxidizing agents, acids, and bases. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling a compound with unknown properties.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when a splash hazard exists. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | To prevent skin contact. Check glove compatibility with the solvent used. |
| Body Protection | A buttoned lab coat. A flame-resistant lab coat should be worn if flammable solvents are used. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If procedures may generate aerosols or dust outside of a hood, consult with EHS for respirator selection. | To prevent inhalation of the compound. |
III. Operational Plan: Handling and Storage
Adherence to a strict operational plan will minimize the risk of exposure and contamination.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Unpack the compound inside a chemical fume hood.
-
Verify that the container is properly labeled with the chemical name, any available hazard information, and the date of receipt.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
If the compound is light-sensitive, store it in a light-blocking container.
-
Maintain an accurate inventory of the compound.
3. Preparation of Stock Solutions:
-
All manipulations, including weighing and dissolution, must be performed in a chemical fume hood.
-
Use a dedicated and calibrated balance for weighing.
-
Select a suitable solvent for dissolution based on available information or small-scale solubility tests.
-
Add the solvent slowly to the solid to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
IV. Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubate the plate for 48 hours.
4. Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
V. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and cell culture media from treated plates, in a separate hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is known.
-
Sharps Waste: Dispose of needles and syringes used for handling this compound solutions in a designated sharps container.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Caution: Substance of Unknown Toxicity").
-
Store waste containers in a designated satellite accumulation area.
-
Keep waste containers closed except when adding waste.
3. Waste Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Provide EHS with all available information about the compound to ensure proper disposal.
VI. Visualizations
The following diagrams illustrate key workflows and concepts for handling this compound.
Caption: Workflow for handling a new chemical compound.
Caption: Hypothetical signaling pathway for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
